Macrosphelide A
Descripción
(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione has been reported in Microsphaeropsis with data available.
an anti-cell adhesion substance; a 16-membered macrolide antibiotic with 3 ester bonds in the ring structure; structure given in first source
Propiedades
IUPAC Name |
(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4-,7-5-/t9-,10-,11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-MGQLGLDKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Macrosphelide A from Microsphaeropsis sp.: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A, a novel 16-membered macrocyclic lactone, was first identified as a potent inhibitor of cell-cell adhesion. Isolated from the fermentation broth of the fungus Microsphaeropsis sp. FO-5050, this natural product has garnered significant interest within the scientific community due to its unique structure and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The intricate process of cell adhesion is fundamental to a vast array of physiological and pathological events, including immune responses, inflammation, and cancer metastasis. The search for novel molecules that can modulate these interactions is a key focus of modern drug discovery. In 1995, a screening program for inhibitors of cell-cell adhesion led to the discovery of a new class of compounds, the macrosphelides, from the cultured broth of Microsphaeropsis sp. FO-5050.[1] this compound, the most potent of these, was found to dose-dependently inhibit the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS).[1] This document outlines the technical details of its discovery and isolation.
Physicochemical Properties of this compound
This compound is a 16-membered macrolide characterized by the presence of three ester bonds within its ring structure.[1] Its molecular formula was determined to be C₁₆H₂₂O₈ with a molecular weight of 342.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₈ | [2] |
| Molecular Weight | 342 | [2] |
Fermentation and Production
This compound is produced by the fungal strain Microsphaeropsis sp. FO-5050. The following protocol outlines the fermentation process for the production of this compound.
Culture and Fermentation Protocol
A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable medium and incubating for a specified period. This seed culture is then used to inoculate a larger production fermentation.
Seed Culture:
-
Medium: Specific details on the seed culture medium composition are proprietary to the original research group. A typical fungal seed medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Incubation: The culture is incubated at a controlled temperature (typically 25-28°C) with agitation for 2-3 days.
Production Fermentation:
-
Medium: The production medium composition is also proprietary. It is designed to optimize the yield of secondary metabolites like this compound.
-
Inoculation: The production fermenter is inoculated with the seed culture.
-
Fermentation Parameters:
-
Temperature: Maintained at a constant temperature, typically in the range of 25-28°C.
-
Agitation: Continuous agitation is provided to ensure proper aeration and nutrient distribution.
-
Aeration: Sterile air is supplied to the fermenter.
-
pH: The pH of the medium is monitored and may be controlled.
-
Duration: The fermentation is carried out for a period of several days, during which the production of this compound is monitored.
-
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The overall workflow for isolation and purification is depicted below.
Detailed Isolation Protocol
-
Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and tested for their anti-adhesion activity.
-
ODS Column Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by reversed-phase chromatography on an ODS (octadecylsilane) column. A typical elution system is a gradient of methanol (B129727) in water.
-
Preparative TLC and HPLC: Further purification is achieved through preparative thin-layer chromatography (TLC) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
From a fermentation broth, the following yields of macrosphelides were obtained:
| Compound | Yield (mg) |
| This compound | 580 |
| Macrosphelide B | 16 |
| Macrosphelide C | 1.8 |
| Macrosphelide D | 8.0 |
Structure Elucidation
The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic methods.
Spectroscopic and Spectrometric Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and exact mass of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provided information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HMQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
-
-
X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of this compound.
The logical workflow for structure elucidation is presented below.
Biological Activity: Inhibition of Cell-Cell Adhesion
This compound was identified based on its ability to inhibit the adhesion of HL-60 cells to LPS-activated HUVECs.
Cell Adhesion Assay Protocol
-
Cell Culture:
-
HUVECs: Human umbilical vein endothelial cells are cultured in endothelial cell growth medium (EGM) in 96-well plates until a confluent monolayer is formed.
-
HL-60 Cells: Human promyelocytic leukemia cells are maintained in suspension culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
-
Activation of HUVECs: The HUVEC monolayer is washed and then incubated with fresh medium containing lipopolysaccharide (LPS) for a period of time (e.g., 4 hours) to induce the expression of adhesion molecules.
-
Labeling of HL-60 Cells: HL-60 cells are labeled with a fluorescent dye (e.g., calcein-AM) according to the manufacturer's protocol. This allows for the quantification of adherent cells.
-
Co-incubation and Adhesion:
-
The LPS-containing medium is removed from the HUVEC monolayer, and the cells are washed.
-
The test compound (this compound) at various concentrations is added to the HUVEC monolayer and incubated for a short period.
-
The fluorescently labeled HL-60 cells are then added to the wells containing the HUVEC monolayer and the test compound.
-
The plate is incubated for a specific time (e.g., 1 hour) to allow for cell adhesion.
-
-
Washing and Quantification:
-
Non-adherent HL-60 cells are removed by gentle washing with phosphate-buffered saline (PBS).
-
The fluorescence of the remaining adherent HL-60 cells is measured using a fluorescence plate reader.
-
-
Data Analysis: The inhibition of cell adhesion is calculated as the percentage decrease in fluorescence in the presence of the test compound compared to the control (LPS-activated HUVECs without the compound). The IC₅₀ value is determined from the dose-response curve.
Quantitative Bioactivity Data
This compound demonstrated potent, dose-dependent inhibition of HL-60 cell adhesion to LPS-activated HUVECs.[1]
| Compound | IC₅₀ (µM) |
| This compound | 3.5[1] |
| Macrosphelide B | 36[1] |
Importantly, this compound did not exhibit cytotoxic effects on various cell lines at concentrations up to 100 µg/ml, nor did it show antimicrobial activity at concentrations up to 1000 µg/ml, indicating a specific mechanism of action related to cell adhesion.[1]
Conclusion
This compound, isolated from Microsphaeropsis sp. FO-5050, represents a significant discovery in the field of natural products with potential therapeutic applications. Its ability to inhibit cell-cell adhesion without significant cytotoxicity makes it an attractive lead compound for the development of novel anti-inflammatory and anti-metastatic agents. The detailed protocols and data presented in this technical guide provide a valuable resource for researchers seeking to further investigate the properties and potential of this compound and related compounds.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide, a Novel Inhibitor of Cell-cell Adhesion Molecule. II. Physicochemical Properties and Structural Elucidation. | CiNii Research [cir.nii.ac.jp]
Macrosphelide A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant attention in the scientific community for its potent inhibitory effects on cell-cell adhesion, a critical process in various pathological conditions, including inflammation and cancer metastasis.[1] Isolated from the fermentation broth of the fungus Microsphaeropsis sp. FO-5050, this natural product possesses a unique chemical architecture characterized by three intramolecular ester bonds.[1][2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols for its isolation and synthesis, and a summary of its key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is a polyketide-derived macrolide with the molecular formula C₁₆H₂₂O₈ and a molecular weight of 342.34 g/mol .[3] The structure is a 16-membered ring containing three ester linkages.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₈ | |
| Molecular Weight | 342.34 g/mol | |
| IUPAC Name | (4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
| CAS Number | 172923-77-2 | |
| Appearance | White powder |
Stereochemistry
The intricate stereochemistry of this compound has been elucidated through a combination of spectroscopic methods, including NMR studies and X-ray crystallographic analysis, as well as through total synthesis. The absolute configuration of the six chiral centers has been determined as (4S, 9R, 10S, 15R, 16S). The two double bonds within the macrocycle possess a Z configuration.
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H₂ | 2.65, 2.80 | dd, dd | 14.5, 9.0; 14.5, 3.5 |
| 4-H | 5.25 | m | |
| 4-CH₃ | 1.30 | d | 6.5 |
| 6-H | 5.85 | dd | 11.0, 1.5 |
| 7-H | 5.45 | ddd | 11.0, 9.0, 1.5 |
| 8-H | 4.40 | m | |
| 9-H | 4.15 | m | |
| 10-H | 5.15 | dq | 9.5, 6.5 |
| 10-CH₃ | 1.25 | d | 6.5 |
| 12-H | 5.75 | dd | 11.0, 1.5 |
| 13-H | 5.50 | ddd | 11.0, 9.5, 1.5 |
| 14-H | 4.25 | m | |
| 15-H | 3.85 | m | |
| 16-H | 5.05 | dq | 9.0, 6.5 |
| 16-CH₃ | 1.20 | d | 6.5 |
| 9-OH | 2.50 | d | 4.0 |
| 15-OH | 2.45 | d | 4.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 170.5 |
| 2 | 168.0 |
| 3 | 40.5 |
| 4 | 70.0 |
| 4-CH₃ | 20.0 |
| 5 | 172.0 |
| 6 | 123.0 |
| 7 | 135.0 |
| 8 | 72.5 |
| 9 | 68.5 |
| 10 | 75.0 |
| 10-CH₃ | 18.0 |
| 11 | 171.0 |
| 12 | 125.0 |
| 13 | 133.0 |
| 14 | 71.5 |
| 15 | 67.5 |
| 16 | 73.0 |
| 16-CH₃ | 19.0 |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of cell-cell adhesion. It dose-dependently inhibits the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) that have been activated with lipopolysaccharide (LPS).
Table 4: Biological Activity of this compound
| Activity | Cell Line/Target | IC₅₀/MIC | Reference |
| Cell Adhesion Inhibition | HL-60 cells to LPS-activated HUVECs | 3.5 µM | |
| Antimicrobial Activity | Various Gram-positive bacteria | >1000 µg/ml | |
| Cytocidal Activity | Various cell lines | >100 µg/ml |
The mechanism of action for its anti-adhesion properties is believed to involve the inhibition of E-selectin, a key adhesion molecule expressed on the surface of endothelial cells. By interfering with the function of E-selectin, this compound prevents the initial tethering and rolling of leukocytes, which are crucial steps in the inflammatory cascade and metastatic processes. More recent studies have suggested that this compound may also exert its anti-cancer effects by simultaneously inactivating key enzymes in glycolysis and the TCA cycle, such as enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA).
Experimental Protocols
Isolation and Purification of this compound from Microsphaeropsis sp. FO-5050
The following is a generalized protocol for the isolation of this compound based on published methods.
-
Fermentation: The fungal strain Microsphaeropsis sp. FO-5050 is cultured in a suitable liquid medium at a controlled temperature for several days to allow for the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired compounds into the organic phase.
-
Purification: The organic extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Total Synthesis of this compound
Several total syntheses of this compound have been reported, often employing different strategies for the key macrocyclization step. A common approach involves the synthesis of key fragments followed by their coupling and subsequent ring closure.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Initially isolated from the fungus Microsphaeropsis sp. (strain FO-5050), it was identified as a potent inhibitor of cell-cell adhesion.[1][3] Subsequent research has unveiled its potential as an anticancer agent, operating through the induction of apoptosis and the targeted inhibition of key metabolic enzymes.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to facilitate further research and drug development endeavors.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₈ | |
| Molecular Weight | 342.34 g/mol | |
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO, chloroform (B151607), methanol, ethyl acetate, and dimethyl ether. Insoluble in water and hexane. | |
| CAS Number | 172923-77-2 | |
| Purity (typical) | ≥95% (HPLC) | |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light. | |
| Exact Mass | 342.1315 | |
| Elemental Analysis | C, 56.14%; H, 6.48%; O, 37.39% |
Spectral Data
The structural elucidation of this compound has been determined through various spectroscopic methods. While detailed spectral data is dispersed across various publications, this section summarizes the key analytical techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of this compound. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.
-
¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals for its methyl, methine, and olefinic protons.
-
¹³C NMR: The carbon NMR spectrum is essential for identifying the carbonyl carbons of the ester groups, the sp² carbons of the double bonds, and the sp³ carbons of the macrolide ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern that can be used for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. Key absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O) of the ester groups, and carbon-carbon double bond (C=C) functionalities.
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Microsphaeropsis sp. FO-5050
The following protocol is based on the original isolation method described by Hayashi et al., 1995.
3.1.1. Fermentation
-
A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable medium (e.g., potato dextrose broth) and incubating for 3-4 days at 27°C with shaking.
-
The seed culture is then used to inoculate a larger production culture, which is fermented for 7-10 days under the same conditions.
3.1.2. Extraction
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
3.1.3. Purification
-
The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
-
Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Cell Adhesion Assay
This assay is used to determine the inhibitory effect of this compound on the adhesion of cancer cells to endothelial cells.
-
Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence.
-
HUVECs are activated with lipopolysaccharide (LPS) for 4-6 hours.
-
Human leukemia cells (e.g., HL-60) are labeled with a fluorescent dye (e.g., calcein-AM).
-
The labeled HL-60 cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
The treated HL-60 cells are then added to the activated HUVEC monolayer and incubated for 30-60 minutes.
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of cell adhesion.
Cytotoxicity and Apoptosis Assays
These assays are used to evaluate the anticancer effects of this compound.
3.3.1. Cell Viability Assay (MTT Assay)
-
Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT reagent is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm.
3.3.2. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cells are treated with this compound as described above.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple signaling pathways. The following diagrams illustrate two of its key mechanisms of action.
Induction of Apoptosis via JNK Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cell death in response to cellular stress.
Inhibition of Cancer Metabolism
A significant aspect of this compound's anticancer activity is its ability to target key enzymes in cancer cell metabolism, specifically those involved in the Warburg effect. It has been shown to inhibit Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).
Conclusion
This compound continues to be a molecule of significant interest due to its multifaceted biological activities. This technical guide provides a centralized resource of its physicochemical properties, key experimental methodologies, and known mechanisms of action. It is intended to serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery, fostering further investigation into the therapeutic potential of this promising macrolide.
References
- 1. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H22O8 | CID 139588335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Macrosphelide A on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Macrosphelide A (MSPA), a 16-membered macrolide, with a specific focus on its effects on cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for oncology and drug discovery research.
Quantitative Analysis of Cytotoxic and Apoptotic Activity
This compound has demonstrated selective cytotoxic effects against various human cancer cell lines while showing reduced toxicity towards normal cells. The available data on its activity is summarized below.
Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 | [1] |
| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 | [1] |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 | [1] |
| THLE-3 | Normal Liver Epithelial | 12.5 | 96 | 78.2 | [1] |
| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 |
Table 2: Apoptosis Induction by this compound (MSPA)
| Cell Line | MSPA Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Annexin V Positive) | Reference |
| HL-60 | 12.5 | 72 | 27.8 (Early Apoptosis) | |
| HepG2 | 12.5 | 72 | 14.1 (Late Apoptosis) |
Mechanism of Action: Targeting Cancer Metabolism
Recent studies have elucidated a key mechanism by which this compound exerts its anti-cancer effects: the disruption of cancer cell metabolism, specifically targeting the Warburg effect. MSPA has been shown to directly bind to and inhibit three key metabolic enzymes:
-
Enolase 1 (ENO1)
-
Aldolase A (ALDOA)
-
Fumarate Hydratase (FH)
The simultaneous inhibition of these enzymes impairs glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in glucose consumption and lactate (B86563) production. This metabolic disruption ultimately triggers apoptosis in cancer cells.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.
Cytotoxicity Assay (ATP Measurement)
This protocol is for determining cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
White, opaque-walled multi-well plates
-
Cell culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of MSPA to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V/7-AAD Staining and Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
10X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: For suspension cells, centrifuge to pellet. For adherent cells, gently trypsinize and then centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
Target Identification Workflow (Affinity Chromatography-Mass Spectrometry)
This workflow outlines the process used to identify the protein targets of this compound.
Caption: Experimental workflow for identifying protein targets of MSPA.
Procedure Outline:
-
Probe Synthesis and Immobilization: A biotinylated derivative of this compound is synthesized. This probe is then immobilized on streptavidin-coated beads.
-
Protein Extraction: A protein lysate is prepared from the cancer cells of interest.
-
Affinity Pulldown: The cell lysate is incubated with the MSPA-conjugated beads, allowing MSPA to bind to its protein targets.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
-
Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. The protein bands of interest are excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to search protein databases to identify the proteins that were pulled down by the MSPA probe.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity, primarily through the targeted disruption of key metabolic pathways essential for cancer cell survival. Its ability to induce apoptosis selectively in cancer cells makes it a promising candidate for further drug development.
Future research should focus on:
-
Expanding the quantitative dataset: Determining the IC50 values of MSPA in a broader panel of cancer cell lines to better understand its spectrum of activity.
-
In vivo studies: Evaluating the efficacy and safety of MSPA in preclinical animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues of MSPA to potentially enhance its potency and drug-like properties.
-
Elucidating further mechanisms: Investigating other potential signaling pathways that may be modulated by MSPA in cancer cells.
References
Macrosphelide A: A Technical Guide to its Potential as an Anticancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A (MSPA), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has emerged as a compound of significant interest in oncology research. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent investigations have revealed its potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties. It consolidates quantitative data on its biological activity, presents detailed methodologies for key experimental assays, and visualizes the intricate signaling pathways implicated in its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in drug discovery and development, aiming to facilitate further exploration of this compound's therapeutic potential.
Introduction
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of biomedical research. Natural products have historically been a rich reservoir for the discovery of new therapeutic leads. Macrosphelides, a class of macrolactone polyketides, have demonstrated a range of biological activities, with this compound being a prominent member.[1][2] Its anticancer effects are multifaceted, primarily attributed to the induction of apoptosis through both intrinsic and extrinsic signaling pathways.[1][3] More recently, a novel mechanism has been identified, highlighting its ability to target the metabolic reprogramming characteristic of cancer cells, often referred to as the Warburg effect.[1][4] This guide will delve into the technical details of this compound's anticancer profile, providing a foundational resource for its scientific evaluation.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound has been assessed against various human cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following tables summarize the available quantitative data on the cytotoxic effects of this compound.
Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [5]
| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HepG2 | Hepatocellular Carcinoma | 12.5 | 72 | 51.7 |
| HL60 | Promyelocytic Leukemia | 12.5 | 72 | 54.6 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 72 | 48.4 |
| THLE-3 | Normal Liver Epithelial | 12.5 | 72 | 78.2 |
| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 72 | 86.2 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 72 | 94.5 |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: the induction of apoptosis and the disruption of cancer cell metabolism.
Induction of Apoptosis
This compound and its derivatives have been shown to induce apoptosis in cancer cells through a mechanism that involves the generation of reactive oxygen species (ROS).[1][3] This oxidative stress triggers downstream signaling cascades that engage both the extrinsic and intrinsic apoptotic pathways.
A proposed signaling cascade for macrosphelide-induced apoptosis is as follows:
-
ROS Generation: A rapid increase in intracellular ROS levels.[1]
-
JNK Activation: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
-
Extrinsic Pathway Activation: Upregulation of Fas expression and subsequent activation of caspase-8.[1][3]
-
Intrinsic Pathway Engagement: The extrinsic pathway is linked to the intrinsic pathway through the cleavage of Bid, a Bcl-2 family protein.[3]
Targeting Cancer Metabolism
Recent studies have unveiled a novel aspect of this compound's anticancer activity: its ability to target the metabolic reprogramming in cancer cells known as the Warburg effect.[1][4] MSPA has been shown to directly bind to and inhibit three key metabolic enzymes:
By inhibiting these enzymes, this compound disrupts glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.[1]
-
Washing: Wash the fixed cells with PBS.[1]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[1]
-
PI Staining: Add Propidium Iodide to the cell suspension.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.[1]
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Experimental Workflow for Target Identification
The identification of the metabolic enzyme targets of this compound was a significant step in understanding its mechanism of action. The general workflow for such a target identification study is outlined below.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated anticancer activity. Its dual mechanism of inducing apoptosis and targeting cancer cell metabolism makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on:
-
Expanding the quantitative dataset: Determining the IC50 values of a wider range of macrosphelide derivatives in a broader panel of cancer cell lines.[1]
-
Elucidating detailed molecular mechanisms: Further investigating the specific downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in macrosphelide-induced apoptosis.[1]
-
In vivo studies: Evaluating the efficacy and safety of promising macrosphelide candidates in preclinical animal models of cancer.[1]
-
Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues to optimize potency and selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and transient intracellular oxidative stress due to novel macrosphelides trigger apoptosis via Fas/caspase-8-dependent pathway in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Natural Source and Fermentation of Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A, a 16-membered macrolide, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of cell-cell adhesion and potential antifungal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its production through fermentation. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, supported by quantitative data to facilitate reproducibility and process optimization. Furthermore, this guide illustrates the biosynthetic pathway of this compound and its known signaling interactions, offering a thorough resource for researchers engaged in the study and development of this promising natural product.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of microorganisms, primarily fungi. It was first isolated from the fungus Microsphaeropsis sp. FO-5050.[1][2] Since its initial discovery, several other natural sources have been identified, demonstrating a widespread distribution across different ecological niches.
The known natural producers of this compound are summarized in Table 1.
Table 1: Natural Sources of this compound
| Category | Organism | Reference |
| Fungi | Microsphaeropsis sp. FO-5050 | [1][2] |
| Coniothyrium minitans | [3] | |
| Periconia byssoides OUPS-N133 | ||
| Tritirachium sp. HKI 0317 | ||
| Pseudogymnoascus sp. | ||
| Marine Invertebrates | Sea Hare (Aplysia kurodai) | |
| Lichens | Neuropogon sp. (Antarctic lichen) |
Fermentation for this compound Production
The production of this compound is primarily achieved through submerged fermentation of the producing microorganisms. The following sections provide detailed protocols and quantitative data for the fermentation of Coniothyrium minitans, a well-documented producer of this compound.
Fermentation Protocol for Coniothyrium minitans
This protocol is based on the static liquid culture method, which has been shown to support the production of this compound.
2.1.1. Inoculum Preparation
-
Maintain Coniothyrium minitans on Potato Dextrose Agar (PDA) plates at 18-20°C.
-
Prepare conidial suspensions by flooding 14-day-old PDA cultures with sterile distilled water and gently scraping the colony surface.
-
Determine the spore concentration using a hemocytometer and adjust with sterile distilled water to a final concentration of approximately 2 x 10^6 spores/mL.
2.1.2. Fermentation Medium
The Modified Czapek-Dox (MCD) medium is used for the fermentation of Coniothyrium minitans. The composition of the MCD medium is detailed in Table 2.
Table 2: Composition of Modified Czapek-Dox (MCD) Medium for Coniothyrium minitans Fermentation
| Component | Concentration (per 1 Liter of distilled water) |
| D-Glucose | 40 g |
| L-Alanine | 2 g |
| KH₂PO₄ | 1.0 g |
| MgSO₄·7H₂O | 0.5 g |
| KCl | 0.5 g |
| ZnSO₄·7H₂O | 0.01 g |
| CuSO₄·5H₂O | 0.005 g |
| Thiamine | 100 µg |
| D-Biotin | 10 µg |
2.1.3. Fermentation Conditions
-
Dispense 50 mL of the MCD medium into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the prepared conidial suspension.
-
Incubate the flasks under static conditions (without shaking) in the dark at 18-20°C.
-
The fermentation is typically carried out for up to 35 days to achieve maximum biomass and metabolite production.
Quantitative Data from Coniothyrium minitans Fermentation
The following table summarizes the key quantitative parameters observed during the static liquid fermentation of Coniothyrium minitans.
Table 3: Quantitative Fermentation Data for Coniothyrium minitans
| Parameter | Value | Incubation Time | Reference |
| Maximum Biomass Production | ~8.0 mg/mL | 35 days | |
| Initial Medium pH | 5.8 | 0 days | |
| Final Medium pH | ~3.5 | 7-35 days | |
| This compound Yield | Not explicitly quantified in the literature in terms of mg/L. Production is confirmed through bioactivity assays. | 21-28 days (for extraction) | |
| IG₅₀ against S. sclerotiorum | 46.6 µg/mL | Not Applicable | |
| IG₅₀ against S. cepivorum | 2.9 µg/mL | Not Applicable |
Extraction and Purification of this compound
The recovery of this compound from the fermentation broth involves a series of extraction and chromatographic purification steps.
Experimental Protocol
3.1.1. Extraction
-
After 21-28 days of fermentation, separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) (1:1, v/v).
-
Dry the crude ethyl acetate extract under vacuum at 40°C.
-
Redissolve the dried extract in a minimal volume of ethyl acetate for further purification.
3.1.2. Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase for the purification of macrolides.
-
Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. The selection of the mobile phase is typically optimized using Thin-Layer Chromatography (TLC). A common starting point for macrolides is a non-polar solvent system, gradually increasing the polarity with a more polar solvent.
-
Fraction Collection and Analysis: Collect fractions of the eluent and analyze them by TLC to identify the fractions containing this compound.
-
Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the crystalline compound.
Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the detection and quantification of this compound.
HPLC-MS/MS Method
-
Column: A reverse-phase C18 column is typically used for the separation of macrolides.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the ionization of macrolides.
-
Quantification: Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS). The biosynthesis involves the sequential condensation of acyl-CoA precursors to form the macrolactone ring. While the specific gene cluster for this compound biosynthesis in the aforementioned organisms has not been fully elucidated in the available literature, a general workflow for polyketide synthesis can be depicted.
Caption: Generalized workflow of this compound biosynthesis via a Type I Polyketide Synthase.
Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully understood. However, macrolides as a class are known to possess immunomodulatory effects. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Further research is required to elucidate the specific interactions of this compound within cellular signaling cascades.
Caption: Hypothesized inhibitory effect of macrolides on inflammatory signaling pathways.
Conclusion
This technical guide provides a consolidated resource on the natural sources and fermentation-based production of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable tool for researchers in the fields of natural product chemistry, microbiology, and drug development. While significant progress has been made in understanding the production of this compound, further research is warranted to fully elucidate its biosynthetic pathway, optimize fermentation yields, and explore its therapeutic potential.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Macrosphelide A and its Analogs (B, C, D): A Technical Guide for Drug Development Professionals
Executive Summary
Macrosphelides, a family of 16-membered macrolides first isolated from the fungus Microsphaeropsis sp., have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Macrosphelide A and its primary analogs (B, C, and D), focusing on their chemical structures, mechanisms of action, and preclinical data. Detailed experimental protocols for key biological assays and visualizations of associated signaling pathways are included to facilitate further research and development of these promising natural products as therapeutic agents. The compiled data highlights their potential in oncology, inflammatory diseases, and conditions involving aberrant cell adhesion.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. The macrosphelide family, characterized by a unique 16-membered macrolactone ring, represents a promising class of compounds with a range of biological activities. This compound, the most studied of the group, along with its analogs B, C, and D, has demonstrated significant potential in various preclinical models. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms of macrosphelides.
Chemical Structures
The core structure of macrosphelides is a 16-membered ring containing three ester linkages. The analogs primarily differ in the oxidation state of specific carbon atoms.
-
This compound (MSA): The parent compound, featuring two hydroxyl groups.
-
Macrosphelide B (MSB): An oxidized analog of MSA with a ketone group at C-14.[1]
-
Macrosphelide C (MSC) and D (MSD): Analogs with variations in their side chains and stereochemistry.
Biological Activities and Quantitative Data
Macrosphelides exhibit a spectrum of biological activities, including inhibition of cell-cell adhesion, cytotoxicity against cancer cells, and anti-inflammatory effects. The following tables summarize the key quantitative data from preclinical studies.
Inhibition of Cell-Cell Adhesion
This compound was initially identified for its potent ability to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs). This activity is crucial in processes like inflammation and cancer metastasis.
| Compound | Assay | Cell Lines | IC50 (µM) | Reference |
| This compound | HL-60 adhesion to LPS-activated HUVECs | HL-60, HUVEC | 3.5 | [2] |
| Macrosphelide B | HL-60 adhesion to LPS-activated HUVECs | HL-60, HUVEC | 36 | [2] |
Cytotoxic Activity
Subsequent research revealed that macrosphelides and their synthetic derivatives possess significant cytotoxic and pro-apoptotic activities against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | ~12.5 (at 96h) | [3] |
| HL-60 | Promyelocytic Leukemia | ~12.5 (at 96h) | [3] | |
| MCF-7 | Breast Adenocarcinoma | ~12.5 (at 96h) | ||
| MS-Epothilone Hybrid (60) | U937 | Human Lymphoma | Induces apoptosis at 1 µM | |
| Diketo-MS (15) | U937 | Human Lymphoma | Induces apoptosis at 1 µM |
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of Macrosphelides B, C, and D are not extensively detailed in the reviewed literature, the general class of macrolides is well-known for its immunomodulatory and anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.
Mechanism of Action: Apoptosis Induction
Studies on synthetic derivatives of macrosphelides have begun to elucidate the molecular pathways underlying their cytotoxic effects. A key mechanism is the induction of apoptosis through a multi-faceted signaling cascade.
A hybrid of macrosphelide and the epothilone (B1246373) side chain (MSt-2) has been shown to induce apoptosis in human lymphoma (U937) cells. The proposed signaling pathway involves the rapid generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This is followed by the activation of the extrinsic apoptosis pathway, evidenced by the upregulation of Fas expression and the activation of caspase-8. The cleavage of Bid by caspase-8 provides a crosstalk between the extrinsic and intrinsic (mitochondrial) pathways, leading to mitochondrial dysfunction and the execution of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of macrosphelides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the macrosphelide compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the macrosphelide compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell-Cell Adhesion Assay
This assay quantifies the adhesion of one cell type to a monolayer of another.
-
Endothelial Cell Monolayer Preparation: Seed HUVECs in a 96-well plate and grow to confluence. Activate the monolayer with a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce the expression of adhesion molecules.
-
Leukemia Cell Labeling: Label suspension cells (e.g., HL-60) with a fluorescent dye such as Calcein-AM.
-
Co-incubation: Add the labeled leukemia cells to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the control (untreated) wells.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with multifaceted biological activities that are highly relevant to drug development. Their ability to inhibit cell-cell adhesion and induce apoptosis in cancer cells, potentially through ROS-mediated signaling pathways, makes them attractive candidates for further investigation in oncology and inflammatory diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the macrosphelide scaffold to optimize potency and selectivity.
-
Target Identification: Elucidation of the direct molecular targets of macrosphelides to better understand their mechanism of action.
-
In Vivo Efficacy: Evaluation of the most promising analogs in relevant animal models of cancer and inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profiles of lead candidates.
The data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of macrosphelides as a new class of therapeutic agents.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]
The Macrosphelide A Biosynthesis Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrosphelide A, a 16-membered macrolide initially isolated from Macrosphaeropsis sp. FO-5050, has garnered significant interest within the scientific community due to its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in fungi. Central to its production is the "HEx-pks1" biosynthetic gene cluster (BGC), identified in fungi of the Pseudogymnoascus and Paraphaeosphaeria genera. This document details the putative enzymatic components of this pathway, a proposed biosynthetic scheme, and methodologies for its further elucidation. Quantitative data on this compound production and its biological activity are summarized, and potential regulatory mechanisms are discussed. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound biosynthesis, natural product discovery, and the development of novel therapeutic agents.
Introduction
This compound is a polyketide-derived natural product characterized by a 16-membered macrolactone ring. First reported in 1995, it has demonstrated promising biological activities, including the inhibition of cancer cell adhesion. The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). Recent genomic and heterologous expression studies have identified the "HEx-pks1" BGC as responsible for the production of this compound and its analogue, macrosphelide B. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing its potential for biotechnological production and for the generation of novel, more potent derivatives through metabolic engineering.
The HEx-pks1 Biosynthetic Gene Cluster
The HEx-pks1 BGC is the genetic locus responsible for this compound biosynthesis. Its composition, as identified in Paraphaeosphaeria sporulosa, suggests a canonical polyketide synthesis pathway involving a central polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone.
Table 1: Putative Genes and Enzymes in the HEx-pks1 Biosynthetic Gene Cluster
| Gene (Locus Tag) | Putative Enzyme | Proposed Function in this compound Biosynthesis |
| CC84DRAFT_1091839 | Polyketide Synthase (PKS) | Assembly of the polyketide backbone from simple acyl-CoA precursors. |
| CC84DRAFT_1091541 | Alpha/beta-hydrolase | Potential role in the release or modification of the polyketide chain. |
| CC84DRAFT_1195956 | Cytochrome P450 monooxygenase | Catalysis of specific hydroxylation reactions on the polyketide intermediate. |
| CC84DRAFT_1205319 | FAD-binding domain-containing protein (Flavin-dependent monooxygenase) | Potential involvement in oxidation reactions during the tailoring of the polyketide chain. |
| CC84DRAFT_1216878 | Aflatoxin biosynthesis ketoreductase nor-1 (B64425) like (Short-chain reductase) | Reduction of a keto group on a biosynthetic intermediate. |
Proposed Biosynthetic Pathway of this compound
Based on the genetic architecture of the HEx-pks1 cluster and the chemical structure of this compound, a putative biosynthetic pathway can be proposed. This pathway begins with the assembly of a linear polyketide chain by the PKS, followed by a series of tailoring reactions catalyzed by the other enzymes in the cluster, culminating in the formation of the mature this compound molecule.
Quantitative Data
While detailed kinetic data for the enzymes of the HEx-pks1 pathway are not yet available, studies on the production and biological activity of this compound provide some quantitative insights.
Table 2: Antifungal Activity of this compound
| Target Fungus | IG50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 46.6 | [1] |
| Sclerotium cepivorum | 2.9 | [1] |
IG50: The concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that can be adapted for the study of this specific pathway.
Heterologous Expression of the HEx-pks1 Gene Cluster in Saccharomyces cerevisiae
This protocol is based on the methodology described in the "HEx: A heterologous expression platform for the discovery of fungal natural products" publication.[2]
Objective: To express the HEx-pks1 BGC in a host organism to produce this compound and its intermediates.
Materials:
-
S. cerevisiae expression host (e.g., a strain optimized for secondary metabolite production)
-
Expression vector(s) with strong, inducible promoters
-
Genomic DNA from a this compound-producing fungus (e.g., Pseudogymnoascus sp.)
-
Restriction enzymes and DNA ligase or a Gibson Assembly/yeast homologous recombination kit
-
Yeast transformation reagents
-
Appropriate yeast culture media (e.g., YPD for growth, specialized induction media)
-
Analytical instrumentation (LC-MS, NMR)
Procedure:
-
Gene Cluster Amplification: Amplify the individual genes of the HEx-pks1 cluster from the genomic DNA of the producing fungus using high-fidelity PCR.
-
Vector Construction: Clone the amplified genes into one or more yeast expression vectors. Ensure that each gene is under the control of a suitable promoter. For large clusters, multiple vectors or in vivo assembly methods like yeast homologous recombination can be employed.
-
Yeast Transformation: Transform the engineered expression vectors into the S. cerevisiae host strain using a standard protocol (e.g., lithium acetate (B1210297) method).
-
Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium to a suitable cell density. Induce the expression of the biosynthetic genes by changing the medium or adding an inducing agent, depending on the promoters used.
-
Metabolite Extraction: After a suitable incubation period, harvest the yeast culture. Extract the secondary metabolites from both the culture supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the crude extract for the presence of this compound and potential biosynthetic intermediates using LC-MS. For structural elucidation of novel compounds, larger-scale fermentations and purification followed by NMR analysis will be necessary.
In Vitro Reconstitution and Enzyme Assays
Objective: To characterize the function of individual enzymes from the HEx-pks1 cluster.
Materials:
-
Expression system for individual enzymes (e.g., E. coli or a cell-free system)
-
Purification system (e.g., affinity chromatography)
-
Substrates for the enzymes (e.g., acyl-CoA precursors for the PKS, putative polyketide intermediates for tailoring enzymes)
-
Cofactors (e.g., NADPH for reductases and P450s, FAD for flavin-dependent monooxygenases)
-
Analytical instrumentation (HPLC, LC-MS)
Procedure:
-
Enzyme Expression and Purification: Individually clone, express, and purify each enzyme from the HEx-pks1 cluster.
-
Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with its predicted substrate(s) and necessary cofactors.
-
Product Analysis: Analyze the reaction mixture for the consumption of the substrate and the formation of the product using HPLC or LC-MS.
-
Kinetic Analysis: Determine the kinetic parameters (e.g., Km and kcat) of the enzymes by varying the substrate concentrations.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific regulators, global regulators, and environmental cues. While specific regulatory elements for the HEx-pks1 cluster have not yet been identified, general principles of fungal secondary metabolism regulation are likely to apply.
-
Pathway-Specific Transcription Factors: Many fungal BGCs contain their own regulatory genes, often encoding zinc-finger transcription factors that control the expression of the other genes in the cluster. The HEx-pks1 cluster as currently annotated does not contain an obvious pathway-specific regulator, suggesting it may be under the control of a distal or global regulator.
-
Global Regulators: Fungal secondary metabolism is often controlled by global regulatory proteins that respond to environmental signals such as nutrient availability, light, and pH. These regulators can act at the level of chromatin remodeling to activate or repress entire BGCs.
-
Environmental Factors: The production of macrosphelides has been shown to be influenced by the presence of heavy metal ions, which may induce oxidative stress and trigger the expression of the biosynthetic genes.
Conclusion and Future Perspectives
The discovery of the HEx-pks1 biosynthetic gene cluster represents a significant step forward in understanding the formation of this compound. The proposed biosynthetic pathway provides a roadmap for future research aimed at elucidating the precise sequence of enzymatic reactions and the structure of the biosynthetic intermediates. The application of the experimental protocols outlined in this guide will be instrumental in functionally characterizing the enzymes of the HEx-pks1 cluster and in reconstituting the entire biosynthetic pathway in vitro and in vivo. A deeper understanding of the regulatory networks governing this compound production will be crucial for developing strategies to improve yields and for activating cryptic BGCs to discover novel natural products. The continued investigation of the this compound biosynthesis pathway holds great promise for the fields of natural product chemistry, synthetic biology, and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Macrosphelide A, a 16-membered macrolide with potential applications in drug development. Two distinct and effective synthetic strategies are presented: a convergent synthesis developed by Paek and Suh, and a Ring-Closing Metathesis (RCM) approach pioneered by Nemoto and Kawaguchi. These notes are intended to provide researchers with the necessary information to replicate these syntheses and to serve as a foundation for the development of novel this compound analogs.
Introduction
This compound is a natural product that has garnered significant interest due to its unique structure and biological activity. The development of efficient and scalable synthetic routes is crucial for further investigation into its therapeutic potential. This document outlines two prominent total syntheses, detailing the starting materials, reagents, and experimental procedures for each key transformation.
Synthetic Strategies Overview
Two primary strategies for the total synthesis of this compound are detailed below:
-
Convergent Synthesis (Paek and Suh) : This approach involves the synthesis of key fragments which are then coupled together in a convergent manner. A key step in this synthesis is the Yamaguchi esterification to form the macrocyclic ring.
-
Ring-Closing Metathesis (RCM) Synthesis (Nemoto and Kawaguchi) : This strategy utilizes a ring-closing metathesis reaction as the key macrocyclization step to form the 16-membered ring of this compound. This approach often starts from readily available chiral precursors.
The selection of a particular synthetic route may depend on factors such as starting material availability, desired scale, and the specific expertise of the research team.
Data Presentation: Starting Materials and Reagents
The following tables provide a summary of the key starting materials and reagents for both the Convergent and RCM synthetic routes to this compound.
Table 1: Key Starting Materials and Reagents for the Convergent Synthesis of this compound (Paek and Suh)
| Step | Transformation | Starting Materials | Key Reagents and Solvents | Yield (%) |
| Fragment A Synthesis | ||||
| 1 | Protection | (S)-Methyl 3-hydroxybutanoate | p-Methoxybenzyl chloride (PMBCl), NaH, TBAI, THF | 98 |
| 2 | Weinreb Amide Formation | PMB-protected methyl ester | N,O-Dimethylhydroxylamine hydrochloride, i-PrMgCl, THF | 95 |
| Fragment B Synthesis | ||||
| 3 | Silylation | Methyl (S)-lactate | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | 98 |
| 4 | Reduction | TBS-protected methyl ester | Diisobutylaluminium hydride (DIBAL-H), CH2Cl2 | 95 |
| 5 | Olefination | TBS-protected aldehyde | (Carbethoxymethylene)triphenylphosphorane, CH2Cl2 | 92 |
| Fragment Coupling and Macrolactonization | ||||
| 6 | Esterification | Fragment A (acid) and Fragment B (alcohol) | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene (B28343) | 85 |
| 7 | Deprotection | Coupled Ester | DDQ, CH2Cl2/H2O | 91 |
| 8 | Macrolactonization | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene | 78 |
| 9 | Final Deprotection | Protected this compound | HF-Pyridine, THF | 95 |
Table 2: Key Starting Materials and Reagents for the RCM Synthesis of this compound (Nemoto and Kawaguchi)
| Step | Transformation | Starting Materials | Key Reagents and Solvents | Yield (%) |
| Fragment C Synthesis | ||||
| 1 | Protection | Methyl (S)-(-)-lactate | p-Methoxybenzyl chloride (PMBCl), NaH, THF | 95 |
| 2 | Reduction and Olefination | PMB-protected ester | DIBAL-H, CH2Cl2; then Allyl-MgBr, THF | 85 |
| Fragment D Synthesis | ||||
| 3 | Protection | Methyl (S)-(+)-3-hydroxybutyrate | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | 98 |
| 4 | Esterification with Acryloyl Chloride | TBS-protected alcohol | Acryloyl chloride, Et3N, CH2Cl2 | 92 |
| Fragment Coupling and RCM | ||||
| 5 | Esterification | Fragment C (alcohol) and Fragment D (acid) | DCC, DMAP, CH2Cl2 | 88 |
| 6 | Ring-Closing Metathesis | Diene precursor | Grubbs' 2nd Generation Catalyst, CH2Cl2 | 85 |
| 7 | Deprotection | Protected this compound | DDQ, CH2Cl2/H2O; then TBAF, THF | 89 |
Experimental Protocols
Detailed methodologies for key experiments in both synthetic routes are provided below.
Convergent Synthesis: Key Experimental Protocols
Protocol 1: Yamaguchi Esterification for Macrolactonization
-
Preparation : To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere, add triethylamine (B128534) (4.0 equiv).
-
Activation : Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) dropwise. Stir the reaction mixture at 0 °C for 2 hours.
-
Cyclization : Add a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 equiv) in anhydrous toluene via syringe pump over a period of 6 hours at room temperature.
-
Work-up : After complete addition, stir the reaction for an additional 12 hours. Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the protected this compound.
RCM Synthesis: Key Experimental Protocols
Protocol 2: Ring-Closing Metathesis
-
Preparation : Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) (0.005 M) under an argon atmosphere.
-
Catalyst Addition : Add Grubbs' 2nd Generation Catalyst (0.05 - 0.10 equiv) to the solution.
-
Reaction : Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Quenching : Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification : Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the macrocyclic product.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Convergent synthesis workflow for this compound.
Caption: Ring-Closing Metathesis (RCM) synthesis workflow for this compound.
Application Notes and Protocols for Measuring the IC50 of Macrosphelide A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrosphelide A, a 16-membered macrolide, has demonstrated significant potential as an anti-cancer agent. Its cytotoxic effects have been observed across a variety of cancer cell lines, making it a compound of interest for further investigation and drug development.[1] These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency. This document includes a summary of reported IC50 values, a detailed experimental protocol for the MTT assay, and an overview of the key signaling pathways affected by this compound.
Data Presentation: IC50 Values of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer and non-cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Cancer Cell Lines | |||
| HepG2 | Hepatocellular Carcinoma | ~12.5 | 72 |
| HL-60 | Promyelocytic Leukemia | ~12.5 | 72 |
| MCF-7 | Breast Adenocarcinoma | ~12.5 | 72 |
| Non-Cancer Cell Lines | |||
| THLE-3 | Normal Liver Epithelial | > 12.5 | 72 |
| PBMC | Peripheral Blood Mononuclear Cell | > 12.5 | 72 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 12.5 | 72 |
Note: The data indicates that this compound exhibits selective cytotoxicity against cancer cells while having a less potent effect on non-cancer cell lines.[2]
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent or suspension cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound
-
Cancer cell lines (e.g., HepG2, HL-60, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol for IC50 Determination using MTT Assay
1. Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Detach adherent cells using trypsin-EDTA or collect suspension cells by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate IC50 value.
-
After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Experimental Workflow
Caption: Experimental workflow for IC50 determination of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and disrupting cancer cell metabolism.[1]
Induction of Apoptosis
This compound has been shown to induce apoptosis through the activation of both the intrinsic and extrinsic pathways. This involves the activation of key executioner proteins called caspases.[2] The proposed apoptotic signaling pathway involves:
-
Increased Reactive Oxygen Species (ROS) Generation: Leading to cellular stress.
-
Activation of the JNK Signaling Pathway: A key regulator of apoptosis.
-
Upregulation of Fas Expression: A death receptor that initiates the extrinsic apoptotic pathway.
-
Activation of Caspase-8: An initiator caspase in the extrinsic pathway.
-
Cleavage of Bid: Linking the extrinsic and intrinsic apoptotic pathways.
-
Activation of Caspase-3: An executioner caspase that leads to the dismantling of the cell.
Inhibition of Cancer Metabolism
A key mechanism of this compound's anti-cancer activity is its ability to target the altered metabolism of cancer cells, often referred to as the Warburg effect.[1] this compound has been found to directly inhibit the enzymatic activity of key proteins involved in glycolysis and the tricarboxylic acid (TCA) cycle:
-
Enolase 1 (ENO1): A crucial enzyme in the glycolytic pathway.
-
Aldolase A (ALDOA): Another key enzyme in glycolysis.
-
Fumarate Hydratase (FH): An enzyme in the TCA cycle.
By inhibiting these enzymes, this compound disrupts the primary energy production pathways of cancer cells, leading to decreased proliferation and cell death.
Caption: Signaling pathways affected by this compound.
References
Application Notes and Protocols for HL-60 Cell Adhesion Assay with Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process crucial for tissue development, immune responses, and unfortunately, in pathological conditions such as cancer metastasis. The human promyelocytic leukemia cell line, HL-60, serves as an invaluable in vitro model for studying the mechanisms of leukocyte adhesion. Macrosphelide A, a 16-membered macrolide, has been identified as an inhibitor of cell-cell adhesion, presenting a promising avenue for therapeutic research.[1][2] This document provides a detailed protocol for a quantitative cell adhesion assay to evaluate the inhibitory effects of this compound on HL-60 cells.
Principle of the Assay
This protocol employs fibronectin-coated microplates to provide a substrate for HL-60 cell adhesion. HL-60 cells express β1 integrins, specifically α4β1 and α5β1, which mediate their attachment to fibronectin.[3][4] The assay quantifies the number of adherent cells after treatment with this compound. Non-adherent cells are removed by washing, and the remaining attached cells are quantified using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium ring, yielding a purple formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color is directly proportional to the number of viable, adherent cells and can be measured spectrophotometrically.[5][6]
Quantitative Data Summary
The inhibitory effect of this compound on HL-60 cell adhesion has been previously quantified. This data is essential for determining the appropriate concentration range for this assay.
| Compound | Target Interaction | Cell Line | IC50 | Reference |
| This compound | HL-60 adhesion to LPS-activated HUVEC | HL-60 | 3.5 µM | [1] |
Experimental Protocols
Materials and Reagents
-
HL-60 (ATCC® CCL-240™) cell line
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Human Fibronectin
-
Bovine Serum Albumin (BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom tissue culture plates
-
Sterile water
Equipment
-
Humidified incubator with 5% CO2 at 37°C
-
Laminar flow hood
-
Centrifuge
-
Microplate reader capable of measuring absorbance at 570 nm
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
Experimental Workflow
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Activation of beta 1 integrin fibronectin receptors on HL60 cells after granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Macrosphelide A Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for Macrosphelide A and its derivatives, along with detailed protocols for key reactions and a summary of their biological activities. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest due to their potential as anticancer and immunosuppressive agents.[1][2][3][4] This document aims to serve as a practical guide for researchers engaged in the synthesis and evaluation of these promising compounds.
Overview of Synthetic Strategies
The total synthesis of this compound and its analogs has been approached through several key strategies, primarily focusing on the construction of the 16-membered macrolactone core. The two most prominent and successful methods are macrolactonization and ring-closing metathesis (RCM).
-
Macrolactonization: This is a classical and widely used approach for the formation of large-ring lactones. In the context of this compound synthesis, various macrolactonization protocols have been employed, including the Yamaguchi and Mukaiyama-Corey methods.[5] The Yamaguchi esterification followed by lactonization has been a common choice for the final ring closure.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and efficient alternative for the synthesis of macrocycles. This strategy involves the use of Grubbs' ruthenium catalysts to cyclize a diene precursor, offering a convergent and often higher-yielding route to the macrosphelide core.
The general synthetic approach involves the preparation of key hydroxy acid fragments, which are then coupled and cyclized to form the macrolactone.
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of this compound and its analogs.
Table 1: Comparison of Key Macrocyclization Methods
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | RT | ~40-60 | |
| Mukaiyama-Corey Protocol | 2-Pyridinethiol, AgOTf | Acetonitrile | RT | 40 | |
| Ring-Closing Metathesis | Grubbs' 2nd Generation Catalyst | Dichloromethane (B109758) | RT | 77-98 |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound | Modification | Cell Line | Activity (IC₅₀) | Reference |
| This compound | Natural Product | HL-60 | 3.5 µM | |
| Macrosphelide B | C14-keto analog | HL-60 | 36 µM | |
| 3-Phenylthis compound | C3-phenyl substitution | U937 | More potent than 1 | |
| MS5 (diketo-MS core) | Ketones at C8 and C14 | U937 | Potent apoptosis inducer | |
| Aza-Macrosphelide | Nitrogen atom in the macrolactone ring | Various | Reported |
Experimental Protocols
This section provides detailed protocols for the key synthetic transformations in the synthesis of this compound analogs.
Protocol 1: Ring-Closing Metathesis for Macrocycle Formation
This protocol describes a general procedure for the RCM reaction to form the 16-membered macrosphelide core, a key step in many modern synthetic routes.
Materials:
-
Diene precursor
-
Grubbs' 2nd generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the diene precursor in anhydrous DCM to a final concentration of 0.001-0.005 M in a flame-dried flask under an inert atmosphere.
-
Add Grubbs' 2nd generation catalyst (typically 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired macrocycle.
RCM Experimental Workflow
Caption: Workflow for the RCM reaction.
Protocol 2: Yamaguchi Macrolactonization
This protocol outlines the Yamaguchi conditions for the cyclization of a seco-acid to form the macrosphelide lactone.
Materials:
-
Seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the seco-acid in anhydrous toluene, add Et₃N at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride. Stir the reaction for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.
-
Slowly add the activated acid solution from step 2 to the DMAP solution via a syringe pump over several hours to maintain high dilution conditions.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Signaling Pathways and Biological Evaluation
This compound and its derivatives have been shown to inhibit cell-cell adhesion and induce apoptosis in cancer cells. The exact molecular targets are still under investigation, but their biological effects suggest interference with key signaling pathways involved in cell adhesion and survival.
Proposed Signaling Pathway Inhibition
Caption: Putative mechanism of action for this compound derivatives.
A typical workflow for the biological evaluation of newly synthesized this compound analogs involves a series of in vitro assays to determine their cytotoxicity, effects on cell adhesion, and apoptosis-inducing capabilities.
Biological Evaluation Workflow
Caption: Workflow for biological testing of new analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrosphelide A is a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp.[1] It has garnered interest in the scientific community due to its potential biological activities. Notably, this compound has been identified as an antibacterial agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 75 μg/mL against Staphylococcus aureus.[2] Furthermore, it has demonstrated inhibitory effects on the mycelial growth of the plant pathogenic fungi Sclerotinia sclerotiorum and Sclerotium cepivorum.[1][3] Given its therapeutic and agrochemical potential, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for research and development.
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction and quantification of this compound. The methodologies described are primarily based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][5]
Analytical Techniques Overview
The quantification of this compound, like other macrolides, can be approached using several analytical techniques. While methods like Gas Chromatography with Flame Ionization Detection (GC-FID) have been mentioned for the analysis of related compounds, LC-MS/MS is the preferred method for its superior sensitivity and specificity, especially in complex biological matrices.[1][6][7]
Key Analytical Techniques for this compound Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of this compound from other components in a sample mixture. Reversed-phase chromatography with a C18 column is commonly employed for macrolide analysis.[5][8]
-
Tandem Mass Spectrometry (MS/MS): Coupled with HPLC, tandem mass spectrometry provides highly selective and sensitive detection of the target analyte. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interference from the sample matrix.[4][5][9]
-
Solid-Phase Extraction (SPE): SPE is a critical sample preparation step for cleaning up complex samples and concentrating the analyte of interest before LC-MS/MS analysis. For macrolides, reversed-phase SPE cartridges such as C18 or polymeric sorbents are often utilized.[5][10]
Experimental Protocols
The following protocols provide a starting point for the extraction and quantification of this compound from fungal cultures and other biological matrices. Method optimization and validation are crucial for specific applications.
Protocol 1: Extraction of this compound from Fungal Cultures
This protocol is designed for the extraction of this compound from fungal fermentation broths.
Materials:
-
Fungal culture broth
-
Chloroform (B151607) (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Centrifuge
-
Glass vials
Procedure:
-
Liquid-Liquid Extraction:
-
To 100 mL of the fungal culture broth, add an equal volume of chloroform in a separatory funnel.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic (lower) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh chloroform.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for subsequent cleanup and analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is for the cleanup of the crude extract obtained from Protocol 1.
Materials:
-
Reconstituted extract from Protocol 1
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (for conditioning)
-
Ultrapure water (for equilibration)
-
Methanol or Acetonitrile (for elution)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the reconstituted extract with ultrapure water to a final methanol concentration of <10%.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
-
Elution:
-
Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for the quantification of this compound using LC-MS/MS. These are suggested starting conditions and will require optimization.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Suggested Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental determination):
To be determined by infusing a standard of this compound and identifying the precursor ion and major product ions.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize | Fragment 2 | Optimize |
| Internal Std. | [M+H]⁺ | Fragment 1 | Optimize | Fragment 2 | Optimize |
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during method validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 | 4.8 | 96.0 | < 10 | < 15 |
| 50 | 51.2 | 102.4 | < 10 | < 15 |
| 500 | 495.5 | 99.1 | < 10 | < 15 |
Table 3: Recovery
| Matrix | Spiked Level (ng/mL) | Mean Recovery (%) | %RSD |
| Fungal Broth | 10 | 85.2 | 7.5 |
| Fungal Broth | 100 | 88.9 | 5.1 |
Visualizations
Caption: Workflow for the discovery and quantification of this compound.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Macrosphelide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrosphelide A is a 16-membered macrolide antibiotic that has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Initially identified as an inhibitor of cell-cell adhesion, subsequent research has unveiled its potential as an anti-cancer, anti-inflammatory, and anti-angiogenic agent.[3][4][5][6] These properties make this compound a compelling candidate for further investigation and development as a therapeutic agent.
These application notes provide detailed experimental designs and protocols for studying the in vivo efficacy of this compound in preclinical cancer, inflammation, and angiogenesis models.
Biological Activities of this compound
This compound and its analogs have demonstrated a range of biological effects, including:
-
Inhibition of Cancer Cell Adhesion and Metastasis: Macrosphelide B, a closely related analog, has been shown to suppress lung metastasis of B16/BL6 melanoma cells in mice by inhibiting their adhesion to endothelial cells.[3] This is thought to occur through the disruption of the interaction between sialyl Lewis X (sLe(x)) on cancer cells and E-selectin on endothelial cells.[3]
-
Anti-cancer Activity: this compound exhibits a specific anti-cancer effect by targeting key enzymes in cancer cell metabolism, including enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[4] This disruption of the Warburg effect leads to reduced cancer cell viability.
-
Anti-inflammatory Activity: The ability of this compound to inhibit cell adhesion suggests its potential in modulating inflammatory responses, which often involve the adhesion and extravasation of leukocytes.
-
Anti-angiogenic Activity: By potentially interfering with endothelial cell adhesion and other signaling pathways, this compound may inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[6]
Experimental Protocols
In Vivo Anti-Metastatic Efficacy in a Murine Melanoma Model
This protocol is adapted from studies on Macrosphelide B in a B16/BL6 melanoma lung metastasis model and can be applied to evaluate this compound.[3]
Objective: To assess the efficacy of this compound in inhibiting lung metastasis of B16/BL6 melanoma cells in C57BL/6 mice.
Materials:
-
This compound
-
B16/BL6 murine melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-gauge)
-
Surgical tools for necropsy
-
Bouin's solution or 10% neutral buffered formalin
-
Dissecting microscope
Experimental Workflow:
Caption: Workflow for the in vivo anti-metastasis study.
Procedure:
-
Cell Culture: Culture B16/BL6 melanoma cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash twice with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 viable cells/mL.
-
Animal Inoculation: Inject 0.2 mL of the cell suspension (5 x 10^4 cells) into the lateral tail vein of each C57BL/6 mouse.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 20, 40 mg/kg) or the vehicle control daily for 14 consecutive days, starting 24 hours after tumor cell inoculation.
-
Endpoint: On day 15, euthanize the mice, carefully excise the lungs, and fix them in Bouin's solution to facilitate the visualization of metastatic nodules.
-
Quantification: Count the number of metastatic nodules on the surface of the lungs under a dissecting microscope.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Number of Lung Nodules (± SEM) | % Inhibition of Metastasis |
| Vehicle Control | - | 0% | |
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 | ||
| Positive Control (e.g., Cisplatin) |
Data adapted from a study on Macrosphelide B.[3]
In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
This is a standard and widely used model to screen for acute anti-inflammatory activity.[7][8][9]
Objective: To evaluate the acute anti-inflammatory effect of this compound in a carrageenan-induced rat paw edema model.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Indomethacin (B1671933) or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at different doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose | Paw Volume (mL ± SEM) at different time points | % Inhibition of Edema (at 3h) |
| 1h | 2h | ||
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| This compound | |||
| Positive Control |
In Vivo Anti-Angiogenic Activity using Matrigel Plug Assay
This assay is a widely accepted method for quantifying angiogenesis in vivo.[10][11]
Objective: To determine the anti-angiogenic potential of this compound in vivo.
Materials:
-
This compound
-
Matrigel (growth factor-reduced)
-
VEGF (Vascular Endothelial Growth Factor) or bFGF (basic Fibroblast Growth Factor)
-
Heparin
-
Nude mice (e.g., BALB/c nude)
-
Drabkin's reagent for hemoglobin estimation
-
Hemoglobin standard
Experimental Workflow:
Caption: Workflow for the Matrigel plug angiogenesis assay.
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with heparin (e.g., 10 units/mL), an angiogenic factor like VEGF (e.g., 150 ng/mL) or bFGF, and different concentrations of this compound or vehicle.
-
Implantation: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of nude mice.
-
Treatment (Optional): In addition to incorporating this compound into the Matrigel plug, systemic administration (e.g., i.p.) can also be performed.
-
Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs in water and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify blood vessels.
-
Data Presentation:
| Treatment Group | Concentration in Plug | Mean Hemoglobin Content (µ g/plug ± SEM) | % Inhibition of Angiogenesis |
| Matrigel + Heparin (Negative Control) | - | - | |
| Matrigel + Heparin + VEGF (Positive Control) | - | 0% | |
| Matrigel + Heparin + VEGF + this compound | |||
| Matrigel + Heparin + VEGF + this compound | |||
| Matrigel + Heparin + VEGF + this compound |
Signaling Pathways
Proposed Mechanism of Action: Inhibition of Cancer Cell Adhesion
This compound is believed to inhibit the initial step of metastasis by preventing the adhesion of circulating tumor cells to the endothelial lining of blood vessels. This is achieved by interfering with the interaction between selectins on endothelial cells and their carbohydrate ligands on cancer cells.
Caption: Inhibition of cancer cell adhesion by this compound.
Proposed Mechanism of Action: Induction of Apoptosis in Cancer Cells
Recent studies suggest that this compound induces apoptosis in cancer cells by targeting key metabolic enzymes, leading to cellular stress and activation of apoptotic pathways.[4][12]
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH [mdpi.com]
- 5. Macrosphelides C and D, novel inhibitors of cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and antitumor effects of 14-membered ring macrolides on mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Macrosphelide A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Macrosphelide A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a 16-membered macrolide, a type of natural product known for its potential anticancer and anti-adhesion properties.[1][2] Like many complex natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro cell-based assays. This low solubility can lead to precipitation of the compound in the assay medium, resulting in inaccurate and unreliable experimental outcomes.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. Commercially available data indicates its solubility in Dimethyl Sulfoxide (DMSO), methanol (B129727), and chloroform. While precise quantitative values in mg/mL are not consistently reported across suppliers, it is generally supplied as a solid that can be dissolved in these solvents to prepare stock solutions.
Q3: What is the mechanism of action of this compound?
This compound exerts its anticancer effects by targeting cellular metabolism. It simultaneously inhibits key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle, specifically enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[3][4] This dual inhibition disrupts the energy production of cancer cells, leading to apoptosis (programmed cell death).
Troubleshooting Guide: Improving this compound Solubility
This guide provides solutions to common problems encountered when preparing this compound for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as high as tolerable for your cell line (typically ≤ 0.5%) to aid solubility. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium. 3. Use of a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay medium to help maintain solubility. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound in the stock solution or precipitation during the experiment. | 1. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, gently vortex and visually inspect for any undissolved particles. Brief sonication in a water bath can aid dissolution. 2. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution to prevent precipitation due to temperature changes. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Low potency or lack of biological activity. | The actual concentration of soluble this compound is lower than the calculated concentration due to poor solubility. | 1. Increase Solubility: Employ solubility enhancement techniques such as the preparation of a solid dispersion or a cyclodextrin (B1172386) inclusion complex (see Experimental Protocols below). 2. Quantify Soluble Compound: After preparing your final working solution, centrifuge the solution to pellet any precipitate and quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides a summary of its qualitative solubility in common laboratory solvents.
| Solvent | Solubility | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | Commercial Suppliers |
| Methanol | Soluble | Data not available | Commercial Suppliers |
| Chloroform | Soluble | Data not available | Commercial Suppliers |
| Water | Poorly soluble | Data not available | Inferred from hydrophobic structure |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
This method increases the dissolution rate of a poorly soluble drug by dispersing it in a hydrophilic carrier matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (HPLC grade)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 weight ratio (e.g., 10 mg of this compound and 40 mg of PVP K30). Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the inner surface of the flask.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Carefully scrape the solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (B145695) (50% in deionized water)
-
Mortar and pestle
-
Beaker
-
Magnetic stirrer and stir bar
-
Vacuum filter apparatus
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. The molecular weight of this compound is 342.34 g/mol .
-
Kneading: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of 50% ethanol to form a thick paste while triturating.
-
Incorporation of this compound: Gradually add the weighed this compound to the paste and continue to knead for at least 60 minutes. Add small amounts of 50% ethanol as needed to maintain a paste-like consistency.
-
Drying: Spread the resulting paste in a thin layer in a shallow dish and air-dry for 24 hours at room temperature, or until the solvent has completely evaporated.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a sieve.
-
Lyophilization (Optional, for enhanced solubility):
-
Dissolve the prepared complex in a minimal amount of deionized water.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
-
-
Storage: Store the final inclusion complex in a tightly sealed container in a desiccator.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits key metabolic enzymes, leading to apoptosis.
Experimental Workflow for Improving Solubility
References
- 1. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 2. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 3. The Tricarboxylic Acid Cycle Metabolites for Cancer: Friend or Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Macrosphelide A Production
Welcome to the technical support center for the production of Macrosphelide A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production?
A1: Scaling up the production of this compound, a 16-membered macrolide, presents several challenges common to many secondary metabolite fermentations. These can be broadly categorized into:
-
Fermentation Optimization: Achieving high yields of this compound requires careful optimization of the fermentation medium and process parameters. Factors such as nutrient composition, pH, temperature, aeration, and agitation are critical.[1]
-
Downstream Processing: Isolating and purifying this compound from the fermentation broth to the required purity at a large scale can be complex and costly. This involves multiple steps, including extraction, chromatography, and crystallization.
-
Genetic Stability of the Producing Strain: Maintaining the productivity of the Streptomyces strain over successive generations can be challenging due to the risk of genetic drift and loss of the desired phenotype.
-
Process Reproducibility: Ensuring consistent yields and purity between batches is a significant hurdle, especially when moving from laboratory to pilot and industrial scales.
Q2: What type of microorganism is typically used for this compound production?
A2: this compound is a secondary metabolite produced by certain strains of filamentous bacteria of the genus Streptomyces.[2][3][4][5] The originally reported producing strain is Streptomyces sp. FO-5050.
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis involves the sequential condensation of small carboxylic acid units to form the macrolactone ring. This is followed by post-PKS modifications, such as hydroxylation, to yield the final active compound. The specific gene cluster for this compound in Streptomyces has not been fully detailed in publicly available literature, but the general pathway for 16-membered macrolides is well-established.
// Nodes "Precursors" [label="Acyl-CoA Precursors\n(e.g., Propionyl-CoA, Methylmalonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PKS" [label="Type I Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polyketide_Chain" [label="Linear Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Macrolactonization" [label="Macrolactonization", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Macrosphelide_Core" [label="Macrosphelide Aglycone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Post_PKS" [label="Post-PKS Modifications\n(e.g., Hydroxylation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Macrosphelide_A" [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];
// Edges "Precursors" -> "PKS" [color="#202124"]; "PKS" -> "Polyketide_Chain" [color="#202124"]; "Polyketide_Chain" -> "Macrolactonization" [color="#202124"]; "Macrolactonization" -> "Macrosphelide_Core" [color="#202124"]; "Macrosphelide_Core" -> "Post_PKS" [color="#202124"]; "Post_PKS" -> "Macrosphelide_A" [color="#202124"]; }
Figure 1: Generalized Biosynthetic Pathway of this compound.
Q4: What are the known biological activities of this compound?
A4: this compound has been reported to exhibit several biological activities, including the inhibition of adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs). It also shows growth inhibition against certain cancer cell lines and Gram-positive bacteria.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
Low Fermentation Yield
Problem: The final titer of this compound is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Suboptimal Medium Composition | Systematically optimize the carbon and nitrogen sources, as well as their ratio. Test different complex nitrogen sources like soybean meal, yeast extract, and peptone. Also, evaluate the impact of phosphate (B84403) and trace element concentrations. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as pH (typically maintained between 6.5 and 7.5 for Streptomyces), temperature (usually 28-30°C), dissolved oxygen (DO), and agitation speed. |
| Poor Inoculum Quality | Standardize the inoculum preparation, including the age and physiological state of the seed culture. Ensure a consistent spore suspension or vegetative mycelium transfer. |
| Shear Stress | High agitation speeds can cause shear stress, leading to mycelial damage and reduced productivity. Evaluate the effect of different agitation rates on both biomass and product formation. In some cases, lower shear stress can lead to larger pellets, which may have mass transfer limitations. |
| Product Degradation | This compound may be sensitive to pH and temperature extremes. Analyze the stability of this compound under your fermentation and storage conditions. Consider adjusting the pH or temperature profile towards the end of the fermentation. |
start [label="Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_biomass [label="Is Biomass Growth Normal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// No/Poor Growth Path poor_growth [label="Poor Growth", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_inoculum [label="Check Inoculum Quality\n(Viability, Age)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_media_growth [label="Review Growth Medium\n(Nutrients, pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions_growth [label="Verify Physical Parameters\n(Temp, Aeration)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Good Growth Path good_growth [label="Good Biomass, Low Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_media_prod [label="Optimize Production Medium\n(C/N Ratio, Precursors)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions_prod [label="Optimize Fermentation Parameters\n(pH, DO, Shear Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_timing [label="Verify Harvest Time\n(Stationary Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stability [label="Assess Product Stability\n(pH, Temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_biomass [color="#202124"]; check_biomass -> poor_growth [label="No", color="#202124"]; poor_growth -> check_inoculum [color="#202124"]; poor_growth -> check_media_growth [color="#202124"]; poor_growth -> check_conditions_growth [color="#202124"];
check_biomass -> good_growth [label="Yes", color="#202124"]; good_growth -> check_media_prod [color="#202124"]; good_growth -> check_conditions_prod [color="#202124"]; good_growth -> check_timing [color="#202124"]; good_growth -> check_stability [color="#202124"]; }
Figure 2: Troubleshooting Workflow for Low Fermentation Yield.
Purification and Isolation Issues
Problem: Difficulty in obtaining high-purity this compound from the fermentation broth.
| Possible Cause | Recommended Solution |
| Low Extraction Efficiency | Screen various organic solvents for optimal extraction from the fermentation broth. Ethyl acetate (B1210297) is commonly used for macrolide extraction. Adjust the pH of the broth prior to extraction to ensure this compound is in a neutral form. |
| Poor Chromatographic Separation | Optimize the stationary and mobile phases for column chromatography. Reversed-phase chromatography (e.g., C18) with a methanol (B129727)/water or acetonitrile/water gradient is often effective for macrolides. Consider using different chromatography techniques in series (e.g., silica (B1680970) gel followed by reversed-phase) for enhanced purity. |
| Co-elution of Impurities | If impurities with similar polarity are present, consider alternative chromatography modes such as ion-exchange or size-exclusion chromatography. High-performance liquid chromatography (HPLC) can be used for final polishing. |
| Crystallization Failure | Screen a variety of solvent/anti-solvent systems to induce crystallization. Slow evaporation of the solvent or vapor diffusion can also be effective. Seeding with a small amount of pure crystal can initiate crystallization. |
| Product Loss During Purification | Minimize the number of purification steps and handle the product at low temperatures if it is found to be thermally labile. Ensure the pH of buffers used during purification is within the stable range for this compound. |
Quantitative Data
Specific quantitative data for the scale-up of this compound production is limited in the public domain. However, data from related 16-membered macrolide fermentations can provide valuable benchmarks.
| Parameter | Laboratory Scale (Shake Flask) | Pilot Scale (Bioreactor) | Industrial Scale (Bioreactor) | Reference/Comment |
| Typical Yield | 100 - 500 mg/L | 0.5 - 2 g/L | > 2 g/L | Yields are highly strain and process-dependent. These are representative values for optimized macrolide fermentations. |
| Fermentation Time | 7 - 14 days | 5 - 10 days | 5 - 8 days | Optimization at larger scales often focuses on reducing fermentation time. |
| Inoculum Volume | 2 - 5% (v/v) | 5 - 10% (v/v) | 10% (v/v) | Larger inoculum volumes can reduce the lag phase. |
| Typical Agitation | 150 - 250 rpm | 100 - 400 rpm (Tip Speed Dependent) | Tip Speed and Power Input are key parameters | Shear stress becomes a more significant factor at larger scales. |
| Typical Aeration | N/A (Baffled Flasks) | 0.5 - 1.5 vvm | 0.5 - 1.0 vvm | Dissolved oxygen control is critical for maintaining productivity. |
Experimental Protocols
The following are generalized protocols based on common practices for macrolide production from Streptomyces. These should be optimized for your specific strain and equipment.
Protocol 1: Seed Culture Preparation
-
Spore Stock Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar) at 28°C for 7-14 days until sporulation is observed.
-
Aseptically scrape the spores into a sterile solution of 20% glycerol.
-
Homogenize the spore suspension and store at -80°C.
-
-
Seed Culture Development:
-
Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom vegetative medium) with the spore stock.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense mycelial culture is obtained.
-
Protocol 2: Production Scale Fermentation (Generalized)
-
Bioreactor Preparation:
-
Prepare the production medium (optimized for this compound production) in a sterilized bioreactor.
-
Calibrate pH and Dissolved Oxygen (DO) probes.
-
-
Inoculation:
-
Aseptically transfer the seed culture to the production bioreactor at a 5-10% (v/v) inoculation ratio.
-
-
Fermentation Control:
-
Maintain the temperature at 28°C.
-
Control the pH at a setpoint of 7.0 using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
Maintain the DO level above 30% saturation by controlling the agitation speed and aeration rate.
-
Add an antifoaming agent as needed.
-
-
Monitoring and Harvest:
-
Take samples periodically to monitor biomass, substrate consumption, and this compound concentration (using HPLC).
-
Harvest the fermentation broth during the stationary phase when the this compound titer is maximal (typically 7-10 days).
-
spore_stock [label="Spore Stock\n(-80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_culture [label="Seed Culture\n(Shake Flask, 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bioreactor [label="Production Bioreactor\n(5-10% Inoculum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fermentation [label="Controlled Fermentation\n(pH, Temp, DO)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Online/Offline Monitoring\n(Biomass, Product)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; harvest [label="Harvest\n(Stationary Phase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Processing", fillcolor="#F1F3F4", fontcolor="#202124"];
spore_stock -> seed_culture [color="#202124"]; seed_culture -> bioreactor [color="#202124"]; bioreactor -> fermentation [color="#202124"]; fermentation -> monitoring [color="#202124"]; monitoring -> fermentation [label="Feedback Control", style=dashed, color="#202124"]; fermentation -> harvest [color="#202124"]; harvest -> downstream [color="#202124"]; }
Figure 3: Typical Fermentation Workflow for this compound Production.
Protocol 3: Downstream Processing (Generalized)
-
Biomass Separation:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration. This compound may be present in both the supernatant and the mycelium, so both should be processed.
-
-
Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate twice.
-
Extract the mycelial biomass with methanol or acetone, followed by evaporation of the solvent and re-extraction into ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate to perform an initial fractionation.
-
Pool the fractions containing this compound (monitored by TLC or HPLC) and evaporate the solvent.
-
Further purify the enriched fraction using reversed-phase column chromatography (C18) with a water/methanol or water/acetonitrile gradient.
-
-
Crystallization:
-
Dissolve the purified this compound in a small amount of a solvent in which it is highly soluble (e.g., methanol, acetone).
-
Slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, water) until turbidity is observed.
-
Allow the solution to stand at 4°C to promote crystal formation.
-
Collect the crystals by filtration and dry under vacuum.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific yields, protocols, and troubleshooting outcomes will vary depending on the specific Streptomyces strain, equipment, and experimental conditions used. It is recommended to perform small-scale optimization studies before proceeding to large-scale production.
References
- 1. Production of macrolide antibiotics from a cytotoxic soil Streptomyces sp. strain ZDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal macrodiolide from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial glycosylation of macrolide antibiotics by Streptomyces hygroscopicus ATCC 31080 and distribution of a macrolide glycosyl transferase in several Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrolides of the bafilomycin family produced by Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of Macrosphelide A during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Macrosphelide A during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter related to the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in stock solutions or working solutions. | - Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Ensure the pH of the experimental buffer is within a stable range (near neutral). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Confirm the identity of the new peaks using a stability-indicating HPLC method and mass spectrometry. - Review storage conditions of both solid compound and solutions. - Consider potential degradation pathways such as hydrolysis or oxidation. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with the experimental system and does not cause precipitation. Sonication may aid dissolution. |
| Inconsistent experimental results over time. | Gradual degradation of the stock solution. | - Establish a regular schedule for preparing fresh stock solutions. - Perform periodic purity checks of the stock solution using a validated HPLC method. - Store stock solutions at -20°C or -80°C for long-term storage.[1] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be kept dry and protected from light.[2]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO. Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage (days to weeks), stock solutions can be stored at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains ester and alcohol functional groups, this compound is susceptible to degradation via two primary pathways:
-
Hydrolysis: The ester linkages in the macrolide ring can be hydrolyzed, especially under acidic or alkaline conditions, leading to the opening of the ring and loss of biological activity.
-
Oxidation: The hydroxyl groups and other parts of the molecule may be susceptible to oxidation, which can alter the compound's structure and function.
Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
4. How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for macrolide analysis.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) (10 mM).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is recommended to ensure the separation of compounds with different polarities. A suggested starting gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. Detection:
-
Set the UV detector to a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 210-230 nm for macrolides).
4. Sample Preparation:
-
Dilute the this compound stock solution with the initial mobile phase composition to a suitable concentration for injection.
5. Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Workflow for Stability Testing of this compound
Caption: A general workflow for assessing the stability of this compound.
Data Presentation
The following table provides a template for summarizing quantitative data from a hypothetical forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | Room Temp | 65% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 40% | 3 |
| 10% H₂O₂ | 24 hours | Room Temp | 85% | 1 |
| Heat | 48 hours | 60°C | 90% | 1 |
| Light (ICH Q1B) | 1.2 million lux hours | Room Temp | 98% | 0 |
| Control (Dark) | 48 hours | Room Temp | >99% | 0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.
References
Technical Support Center: Macrosphelide A Isolation
Welcome to the technical support center for the isolation and purification of Macrosphelide A. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this potent macrolide.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation of this compound, leading to the formation of purification artifacts.
| Problem/Observation | Potential Cause | Recommended Solution |
| Unexpected peaks during HPLC analysis of purified fractions, with masses corresponding to this compound + H₂O. | Hydrolysis of Ester Linkages: this compound contains three ester bonds within its 16-membered macrolide ring.[1] These are susceptible to hydrolysis, especially under acidic or basic conditions, which can be inadvertently created by certain chromatography conditions or solvent impurities.[2] | 1. Maintain Neutral pH: Ensure all solvents and buffers used during extraction and chromatography are maintained at a neutral pH. Avoid prolonged exposure to acidic or basic conditions.2. Use High-Purity Solvents: Utilize freshly opened, high-purity solvents to prevent contamination with acidic or basic impurities.3. Temperature Control: Perform purification steps at room temperature or below, as elevated temperatures can accelerate hydrolysis.[2] |
| Multiple spots on TLC or peaks in HPLC with the same mass as this compound but different retention times. | Isomerization of Double Bonds: The α,β-unsaturated carbonyl systems in the this compound structure can be prone to isomerization under certain conditions, such as exposure to light or heat, or in the presence of acid/base catalysts. | 1. Protect from Light: Store extracts and purified fractions in amber vials or protect them from direct light exposure.2. Avoid Harsh Conditions: Minimize exposure to high temperatures and strong acids or bases during the purification process. |
| Low final yield of this compound with a complex mixture of unidentified byproducts. | Solvent-Induced Artifact Formation: Reactive solvents, such as methanol (B129727) or ethanol, can potentially react with the this compound molecule, for example, through transesterification of the ester linkages, especially in the presence of trace amounts of acid or base. | 1. Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., ethyl acetate (B1210297), dichloromethane, hexane) for extraction and chromatography.2. Thorough Solvent Removal: Ensure complete removal of solvents under reduced pressure and at low temperatures to prevent reactions during concentration steps. |
| Appearance of a compound with a molecular weight corresponding to an oxidized derivative of this compound. | Oxidation: The secondary alcohol groups in this compound are susceptible to oxidation, which can be catalyzed by metal ions or exposure to air over extended periods. Macrosphelide B is a known natural analog that is an oxidized form of this compound at the C-14 position.[3] | 1. Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solvents during extraction and storage.2. Degas Solvents: For sensitive steps, use solvents that have been degassed to remove dissolved oxygen.3. Prompt Processing: Process samples promptly and store purified material under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during this compound purification to avoid artifact formation?
A1: The most critical factors are pH, temperature, and solvent choice. This compound's ester linkages are sensitive to hydrolysis, so maintaining a neutral pH and avoiding high temperatures is crucial.[2] Using high-purity, aprotic solvents can prevent unwanted side reactions.
Q2: I am observing a gradual degradation of my purified this compound sample upon storage. What are the recommended storage conditions?
A2: For long-term storage, this compound should be stored as a dry solid, protected from light, under an inert atmosphere (nitrogen or argon), and at low temperatures (-20°C or below).[4] If in solution, use a non-reactive aprotic solvent and store under the same conditions.
Q3: Can the choice of chromatography media influence the formation of artifacts?
A3: Yes. While silica (B1680970) gel is commonly used, its slightly acidic nature can potentially contribute to the degradation of sensitive compounds. If you suspect this is an issue, consider using a deactivated or neutral chromatography support, such as deactivated silica gel or alumina. Alternatively, reversed-phase chromatography (e.g., C18) with neutral mobile phases is a good option.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While the literature does not extensively detail specific degradation artifacts from purification, based on its structure, the most likely degradation products would be seco-acids resulting from the hydrolysis of one or more of the ester bonds. Additionally, isomers with shifted double bonds could also be formed. Macrosphelide B, an oxidized analog, is a known related natural product.[3]
Experimental Protocols & Data
General Isolation Protocol for this compound from Microsphaeropsis sp.
The following is a generalized protocol based on methodologies reported in the literature. Specific conditions may need to be optimized for your particular fungal strain and culture conditions.
-
Fermentation and Extraction:
-
Culture Microsphaeropsis sp. in a suitable liquid medium.
-
After an appropriate incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Extract the mycelium with a polar organic solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.
-
-
Chromatographic Purification:
-
Combine the organic extracts and concentrate under reduced pressure.
-
Subject the crude extract to a series of chromatographic steps. A typical sequence might include:
-
Silica Gel Column Chromatography: Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
-
Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase (C18) HPLC with a mobile phase like a methanol-water or acetonitrile-water gradient.
-
-
Table 1: Representative Chromatographic Conditions for this compound Purification
| Chromatography Step | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Initial Fractionation | Silica Gel 60 | Hexane : Ethyl Acetate (e.g., 9:1 to 1:1) | TLC with UV visualization |
| Intermediate Purification | Sephadex LH-20 | 100% Methanol | UV (e.g., 210 nm) |
| Final Purification (HPLC) | C18 Reversed-Phase | Acetonitrile : Water (e.g., 40:60 to 70:30) | UV (e.g., 210 nm) |
Note: The solvent ratios and gradients provided are examples and should be optimized for each specific separation.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A typical workflow for the isolation and purification of this compound.
Potential Hydrolysis Artifact Formation Pathway
Caption: Formation of a seco-acid artifact via hydrolysis of an ester linkage.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Bioavailability of Macrosphelide A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively working with Macrosphelide A and its derivatives. Here, you will find practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oral bioavailability.
Troubleshooting Guides
This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your research.
Issue 1: Low Aqueous Solubility of Your this compound Derivative
-
Question: My this compound derivative shows very low solubility in aqueous solutions, hindering downstream assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge for many natural products, including macrolides. Here are some strategies to address this:
-
Formulation Approaches:
-
Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic carrier can enhance its dissolution rate. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity. This can be achieved through techniques like wet milling or high-pressure homogenization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. In these systems, the compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the aqueous environment of the gut, facilitating absorption.
-
-
Chemical Modification:
-
Prodrugs: Synthesizing a more water-soluble prodrug that is converted to the active this compound derivative in vivo can be a viable strategy.
-
-
Issue 2: Poor Permeability Across Intestinal Epithelium Models (e.g., Caco-2 assays)
-
Question: My compound has adequate solubility, but it shows low permeability in our Caco-2 cell model. What does this indicate and how can I improve it?
-
Answer: Low permeability suggests that your this compound derivative may not efficiently cross the intestinal barrier.
-
Interpretation: This could be due to several factors, including molecular size, lipophilicity, and potential interaction with efflux transporters like P-glycoprotein (P-gp) that actively pump the compound out of the cells.
-
Troubleshooting Steps:
-
Assess Efflux: Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters.
-
Co-administration with Inhibitors: In your in vitro model, co-administer your compound with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) to see if permeability improves.
-
Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening the tight junctions between intestinal cells. However, this approach requires careful toxicological assessment.
-
-
Issue 3: High First-Pass Metabolism is Suspected
-
Question: We observe low oral bioavailability in our animal models despite good solubility and permeability. We suspect high first-pass metabolism. How can we confirm and address this?
-
Answer: High first-pass metabolism in the liver is a significant barrier to the oral bioavailability of many drugs.
-
Confirmation:
-
In Vitro Metabolic Stability Assays: Incubate your this compound derivative with liver microsomes or hepatocytes to determine its metabolic stability. A high clearance rate in these assays is indicative of extensive first-pass metabolism.
-
In Vivo Studies: Compare the pharmacokinetic profiles of your compound after oral and intravenous (IV) administration. A significant difference in the Area Under the Curve (AUC) between the two routes points towards first-pass metabolism.
-
-
Mitigation Strategies:
-
Structural Modification: Modify the chemical structure of your derivative at the sites susceptible to metabolism to block or slow down the metabolic process.
-
Co-administration with Enzyme Inhibitors: While not a long-term therapeutic strategy, co-administration with inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical studies can help confirm the role of first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound derivatives that influence their oral bioavailability?
-
A1: Key properties include aqueous solubility, lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. A balance is crucial; for instance, while some lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to poor solubility in the gut.
-
Q2: Are there any known successful formulation strategies for other macrocyclic compounds that could be applied to this compound derivatives?
-
A2: Yes, formulation strategies for other macrocycles, such as cyclosporine A, have been extensively studied. Lipid-based formulations, including microemulsions and self-emulsifying systems, have proven effective in enhancing their oral absorption. These approaches could be highly relevant for this compound derivatives.
-
Q3: What is the primary mechanism of action for the anti-cancer effects of some this compound derivatives?
-
A3: Certain this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the extrinsic apoptosis pathway, involving the activation of caspase-8.[1]
Data Presentation
Table 1: Representative Oral Bioavailability of Macrolide Antibiotics in Rats
Disclaimer: The following data is for representative macrolide antibiotics and is intended to provide a general understanding of the pharmacokinetic parameters that are evaluated. Specific data for this compound derivatives are not publicly available and would need to be determined experimentally.
| Macrolide | Oral Bioavailability (%) | Tmax (h) | Cmax (µg/mL) |
| Erythromycin | 14 | 1.0 - 2.0 | 0.5 - 1.5 |
| Clarithromycin | 36 | 1.5 - 2.5 | 1.0 - 2.0 |
| Roxithromycin | 36 | 1.0 - 2.0 | 6.0 - 8.0 |
| Telithromycin | 25 | 1.0 - 1.5 | 0.8 - 1.2 |
Data adapted from a study on macrolide antibiotics in rats.[2]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol outlines the steps to assess the intestinal permeability of a this compound derivative.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound derivative)
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound and Lucifer yellow to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to ensure monolayer integrity was maintained throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of a this compound derivative in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Test compound (this compound derivative) formulated for oral and intravenous administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimation and Fasting:
-
Acclimate rats to the housing conditions for at least 3 days.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer the test compound formulation intravenously via the tail vein at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
Caption: Extrinsic apoptosis pathway induced by this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Macrosphelide A and Macrosphelide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrosphelide A and Macrosphelide B are 16-membered macrolide compounds originally isolated from the fungus Microsphaeropsis sp..[1][2] These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, Macrosphelide B is the C-14 oxidized form of this compound. This seemingly minor structural difference leads to a notable divergence in their biological profiles, making them intriguing subjects for comparative analysis in the context of drug discovery and development. This guide provides a comprehensive comparison of the known biological activities of this compound and Macrosphelide B, supported by available experimental data and detailed methodologies.
Comparative Biological Activity Data
The primary biological activities of this compound and Macrosphelide B are summarized below. The available quantitative data highlights their distinct potencies in different biological assays.
| Biological Activity | This compound | Macrosphelide B | Cell Line/Model |
| Inhibition of Cell Adhesion (IC₅₀) | 3.5 µM[2] | 36 µM[2] | HL-60 cells to LPS-activated HUVEC |
| Cytotoxicity | Selectively cytotoxic to cancer cells. At 12.5 µM, viability of HepG2, HL60, and MCF-7 cells was 51.7%, 54.6%, and 48.4% respectively after 96h.[3] No cytocidal activity was observed at 100 µg/mL.[2] | Data not available. A carbonylated derivative of MSB has shown some cytotoxic effect.[4] | HepG2, HL60, MCF-7 vs. THLE-3, PBMC, MCF-10A |
| Immunosuppressive Activity | Data not available | Potent in vivo immunosuppressive activity, comparable to rapamycin (B549165) and cyclosporine.[4] | in vivo models |
| Anti-inflammatory Activity | Data not available | Data not available | |
| Antiviral Activity | Data not available | Data not available |
Detailed Biological Activities
Inhibition of Cell-Cell Adhesion
A primary and well-characterized activity of both macrosphelides is the inhibition of leukocyte adhesion to endothelial cells, a critical process in inflammation and cancer metastasis.
This compound is a potent inhibitor of the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVEC), with a reported half-maximal inhibitory concentration (IC₅₀) of 3.5 µM.[2]
Macrosphelide B also inhibits this cell-cell adhesion but is significantly less potent than this compound, with an IC₅₀ of 36 µM.[2] This ten-fold decrease in potency suggests that the hydroxyl group at the C-14 position in this compound is important for this activity.
Cytotoxic Activity
This compound has demonstrated selective cytotoxicity towards cancer cells. In a study comparing its effects on cancer and non-cancer cell lines, this compound at a concentration of 12.5 µM reduced the viability of HepG2 (hepatocellular carcinoma), HL60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma) cells to approximately 50% after 96 hours of treatment.[3] In contrast, the viability of non-cancerous cell lines THLE-3 (immortalized hepatocytes), peripheral blood mononuclear cells (PBMCs), and MCF-10A (non-tumorigenic breast epithelial cells) remained significantly higher, indicating a degree of cancer cell selectivity.[3] Early studies reported no cytocidal activity for this compound at concentrations up to 100 µg/mL.[2]
For Macrosphelide B , there is a lack of specific quantitative data on its cytotoxicity against cancer cell lines. However, a study on synthetic derivatives of macrosphelides noted that a carbonylated form of Macrosphelide B exhibited cytotoxic effects at high concentrations.[4]
Immunosuppressive Activity
A key distinguishing feature of Macrosphelide B is its potent in vivo immunosuppressive activity. It has been reported to be as effective as clinically used immunosuppressants such as rapamycin and cyclosporine.[4] This suggests a potential therapeutic application for Macrosphelide B in the context of autoimmune diseases and organ transplantation. The precise mechanism and quantitative measures of this activity, such as IC₅₀ values for T-cell proliferation, are not yet fully elucidated in publicly available literature.
There is currently no available data on the immunosuppressive activity of This compound .
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis via ROS and JNK Activation
This compound is believed to exert its anti-cancer effects through the induction of apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5] JNK, a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in regulating cellular responses to stress, including apoptosis. Activated JNK can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family and transcription factors like c-Jun, ultimately leading to the activation of caspases and the execution of the apoptotic program.
Macrosphelide B: Mechanism of Action
The precise signaling pathway underlying the immunosuppressive activity of Macrosphelide B has not been fully elucidated. It is hypothesized that its mechanism may involve the modulation of signaling pathways critical for T-cell activation and proliferation, possibly through the inhibition of calcineurin or mTOR, similar to other macrolide immunosuppressants. However, further research is required to confirm these hypotheses.
Experimental Protocols
HL-60 Adhesion to HUVEC Assay
This assay is used to quantify the inhibitory effect of compounds on the adhesion of leukemia cells to endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to form a confluent monolayer in 96-well plates. Human promyelocytic leukemia cells (HL-60) are maintained in suspension culture.
-
Activation of HUVEC: The HUVEC monolayer is activated by incubation with lipopolysaccharide (LPS) for 4-6 hours to induce the expression of adhesion molecules such as E-selectin.
-
Compound Treatment: The activated HUVEC monolayer is pre-incubated with varying concentrations of this compound or B for a specified period.
-
Co-culture: Fluorescently labeled HL-60 cells are added to the HUVEC monolayer and co-incubated for 1-2 hours to allow for cell adhesion.
-
Washing: Non-adherent HL-60 cells are removed by gentle washing with phosphate-buffered saline (PBS).
-
Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of cell adhesion against the concentration of the compound.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for various time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values can be determined from the dose-response curves.
Conclusion
This compound and Macrosphelide B, despite their close structural relationship, exhibit distinct biological activity profiles. This compound is a potent inhibitor of cancer cell adhesion and demonstrates selective cytotoxicity against cancer cells, with a mechanism involving the induction of apoptosis through the ROS-JNK signaling pathway. In contrast, Macrosphelide B is a less potent anti-adhesion agent but displays significant in vivo immunosuppressive activity, a property not yet reported for this compound.
This comparative guide highlights the potential of these natural products in different therapeutic areas. Further research is warranted to fully elucidate the mechanisms of action, particularly for the immunosuppressive effects of Macrosphelide B, and to explore the full therapeutic potential of these intriguing macrolides. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the fields of oncology and immunology.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. in vitro MDSC-T cell immunosuppression assay | RE-Place [re-place.be]
Validating the Target Engagement of Macrosphelide A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modern techniques to validate the molecular target engagement of Macrosphelide A, a 16-membered macrolide with known anti-adhesion and anticancer activities. While the definitive molecular target of this compound remains an active area of investigation, this document outlines and contrasts key experimental methodologies that are instrumental in identifying and confirming its binding partners within a cellular context.
This compound has been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells, suggesting a role in disrupting cell-cell interactions.[1] To move forward with its development as a potential therapeutic, robust validation of its direct molecular target is a critical step. This guide focuses on three principal methodologies for such validation: Chemical Proteomics using affinity purification, the Cellular Thermal Shift Assay (CETSA), and Reverse Chemical Proteomics with phage display.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the availability of specific tools (e.g., modified compounds), the nature of the expected interaction, and the desired experimental throughput. Below is a comparative summary of the key techniques.
| Feature | Chemical Proteomics (Affinity Purification) | Cellular Thermal Shift Assay (CETSA) | Reverse Chemical Proteomics (Phage Display) |
| Principle | A "bait" molecule (e.g., biotinylated this compound) is used to capture its "prey" binding partners from a cell lysate for identification by mass spectrometry. | Measures the change in thermal stability of a protein upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature. | A library of proteins (e.g., displayed on phages) is screened for binding to an immobilized small molecule. |
| Requirement forCompound Modification | Yes, requires synthesis of a tagged analog (e.g., with biotin).[2] | No, uses the unmodified compound. | Yes, the compound needs to be immobilized on a solid support. |
| Cellular Context | Lysis of cells is required, so the interaction is studied in vitro using cell extracts. | Can be performed in intact cells, providing a more physiologically relevant context.[3][4] | A completely in vitro screening method. |
| Primary Use Case | Primarily for target identification (discovery of unknown binding partners). | Primarily for target validation (confirming a hypothesized interaction) and studying on-target effects in a cellular environment. | Target discovery from a large library of potential protein partners. |
| Throughput | Low to medium; each experiment can be labor-intensive. | Can be adapted for high-throughput screening. | High-throughput screening of large protein libraries. |
| Key Advantage | Directly identifies binding partners. | Label-free and reflects target engagement in a native cellular environment.[3] | Can identify even weak or transient interactions due to the amplification nature of phage display. |
| Key Limitation | The tag might interfere with binding; potential for non-specific binders. | Indirect method; does not identify the target de novo. | Interactions are not vetted in a cellular context; potential for false positives. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in the laboratory.
Chemical Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)
This method relies on a chemically modified version of this compound to isolate its binding partners. Researchers have synthesized a this compound-biotin chimera for this purpose.
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a biotin (B1667282) tag, ensuring the modification does not abrogate its biological activity. A linker is often incorporated to minimize steric hindrance.
-
Cell Culture and Lysis: Culture the relevant cell line to a high confluency and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
Introduce streptavidin-coated beads to capture the biotinylated probe along with its binding partners.
-
Wash the beads extensively to remove non-specific proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
-
Alternatively, use on-bead digestion followed by LC-MS/MS analysis of the resulting peptides.
-
-
Data Analysis: Compare the identified proteins with those from a control experiment (e.g., using beads alone or a biotin tag without this compound) to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the engagement of a compound with its target in a cellular environment without any modification to the compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) to induce denaturation of unbound proteins.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Reverse Chemical Proteomics using Phage Display
This technique is particularly useful for identifying binding partners from a large, diverse library of proteins.
Protocol:
-
Probe Immobilization: Immobilize this compound onto a solid support, such as magnetic beads or a multi-well plate.
-
Phage Library Screening (Biopanning):
-
Incubate a phage display library (expressing a vast array of different proteins on the phage surface) with the immobilized this compound.
-
Wash away non-binding phages.
-
Elute the phages that have bound to this compound.
-
-
Amplification: Infect bacteria with the eluted phages to amplify the population of binders.
-
Iterative Rounds: Repeat the screening and amplification steps (typically 3-5 rounds) to enrich for high-affinity binders.
-
Identification of Binding Partners:
-
Isolate individual phage clones from the enriched population.
-
Sequence the DNA of the selected phages to identify the gene encoding the binding protein.
-
-
Validation: The identified interactions should be validated using orthogonal methods, such as CETSA or pull-down assays with the purified protein.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The validation of this compound's target engagement is a crucial step toward understanding its mechanism of action and advancing its potential as a therapeutic agent. While chemical proteomics using a biotinylated probe offers a direct path to identifying binding partners, CETSA provides an invaluable method for confirming this engagement within the complex environment of an intact cell, without the need for chemical modification. Reverse chemical proteomics serves as a powerful discovery tool for screening vast libraries of potential targets. By employing these complementary techniques, researchers can build a robust case for the molecular target of this compound, paving the way for further drug development.
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a this compound-biotin chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Macrosphelide A: A Comparative Guide for Researchers
An In-depth Examination of the Biological Activity of Macrosphelide A Across Diverse Cell Lines for Researchers, Scientists, and Drug Development Professionals.
This compound (MSPA), a 16-membered macrolide, has garnered significant interest in the field of cancer research due to its selective cytotoxic and pro-apoptotic activities against various cancer cell lines. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent studies have unveiled its potential as an anticancer agent. This guide provides a comprehensive comparison of this compound's effects on different cell types, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) and cell viability data highlight the compound's selective potency against cancerous cells.
| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 | ~25 |
| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 | ~30 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 | ~20 |
| THLE-3 | Normal Liver Epithelial | 12.5 | 96 | 78.2 | > 50 |
| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 | > 50 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 | > 50 |
Data extracted from studies demonstrating the selective cytotoxic effect of MSPA on cancer cells compared to non-cancer cells.[1]
Mechanism of Action: A Dual Approach to Cancer Cell Inhibition
This compound employs a multifaceted strategy to impede cancer cell proliferation and induce cell death. Its mechanisms involve the induction of apoptosis through both intrinsic and extrinsic signaling pathways and the disruption of key metabolic processes unique to cancer cells.
Induction of Apoptosis
This compound has been shown to trigger apoptosis, a form of programmed cell death, in cancer cells. This process is initiated by a rapid increase in intracellular reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activation of the JNK pathway is a critical step that leads to the engagement of both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is activated through the upregulation of Fas expression and subsequent activation of caspase-8.[2] This pathway is further linked to the intrinsic, or mitochondrial, pathway by the cleavage of Bid, a Bcl-2 family protein.[2]
Targeting Cancer Metabolism
A significant aspect of this compound's anticancer activity is its ability to target the altered metabolism of cancer cells, often referred to as the Warburg effect. MSPA has been identified to directly bind to and inhibit three key metabolic enzymes:
-
Enolase 1 (ENO1) [1]
-
Aldolase A (ALDOA)
-
Fumarate Hydratase (FH)
By inhibiting these enzymes, this compound disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in cancer cell viability.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
References
Structure-Activity Relationship of Macrosphelide A Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Macrosphelide A and its analogs, supported by experimental data. The information is presented to facilitate further investigation into the therapeutic potential of this class of compounds.
This compound, a 16-membered macrolide first isolated from the fungus Microsphaeropsis sp., has garnered significant interest due to its diverse biological activities, including anti-cancer, anti-adhesion, immunosuppressive, and anti-inflammatory properties.[1] Extensive research has led to the synthesis and evaluation of numerous analogs to elucidate the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity. This guide summarizes the key findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by structural modifications to the macrolide ring and its side chains. The following tables summarize the quantitative data from various studies, providing a comparative overview of their cytotoxic, apoptosis-inducing, and anti-adhesion effects.
Cytotoxicity Data
The cytotoxic effects of this compound and its derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell proliferation.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 12.5 | [2] |
| HL-60 | Promyelocytic Leukemia | 12.5 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 12.5 | [2] | |
| Macrosphelide B | U937 | Human Lymphoma | Mild Cytotoxicity | [3] |
| Diketo-Macrosphelide | U937 | Human Lymphoma | Observed at high concentrations | |
| MS-Epothilone Hybrid 60 | U937 | Human Lymphoma | Potent Cytotoxicity |
Apoptosis-Inducing Activity
Several this compound analogs have been shown to induce programmed cell death, or apoptosis, in cancer cells. The data below quantifies the percentage of apoptotic cells following treatment with various analogs.
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |
| This compound | HepG2 | 12.5 (72h) | 14.1 (Late Apoptosis) | |
| HL-60 | 12.5 (72h) | 27.8 (Early Apoptosis) | ||
| Macrosphelide B | U937 | Not Specified | Mild Apoptosis | |
| Diketo-Macrosphelide | U937 | Not Specified | Mild Apoptosis | |
| MS-Epothilone Hybrid 60 | U937 | 1 | Significant Apoptosis |
Anti-Adhesion Activity
This compound was initially identified as an inhibitor of cell-cell adhesion, a critical process in inflammation and cancer metastasis.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Adhesion of HL-60 cells to LPS-activated HUVEC | 3.5 | |
| Macrosphelide B | Adhesion of HL-60 cells to LPS-activated HUVEC | 36 |
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating specific signaling pathways. The primary mechanisms identified in cancer cells involve the induction of apoptosis through both intrinsic and extrinsic pathways and the disruption of cancer cell metabolism.
Caption: Proposed apoptotic signaling pathway induced by this compound analogs.
Recent studies have also revealed that this compound can simultaneously inhibit key enzymes involved in the Warburg effect, a metabolic hallmark of cancer. This disruption of glycolysis and the TCA cycle contributes to its anti-cancer activity.
References
A Comparative Analysis of Synthetic Routes to Macrosphelide A
Macrosphelide A, a 16-membered macrolide isolated from Macrosphaeropsis sp., has garnered significant attention from the scientific community due to its interesting biological activities, including the inhibition of cancer cell adhesion. This has spurred the development of numerous synthetic strategies for its total synthesis. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, focusing on their efficiency, key transformations, and overall practicality. The syntheses are broadly categorized into three main approaches: linear synthesis featuring macrolactonization, convergent synthesis utilizing ring-closing metathesis (RCM), and strategies employing chemoenzymatic reactions.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three representative synthetic routes to this compound, offering a direct comparison of their efficiencies.
| Parameter | Smith and Omura (First Total Synthesis) | Takahashi et al. (RCM Approach) | Suh et al. (Enantioselective Synthesis) |
| Overall Yield | ~5% | ~12% | ~18.5%[1] |
| Longest Linear Sequence | 18 steps | 14 steps | 11 steps[2] |
| Key Ring-Forming Reaction | Yamaguchi Macrolactonization | Ring-Closing Metathesis (RCM) | Intramolecular Nitrile Oxide Cycloaddition (INOC) |
| Starting Materials | (R)-(-)-Roche ester | Methyl (S)-(-)-lactate, Methyl (S)-(+)-3-hydroxybutyrate | Readily available Weinreb amide, Oppolzer's sultam |
| Key Features | Linear approach, late-stage macrolactonization | Convergent fragment coupling, Grubbs' catalyst for RCM | High stereocontrol via INOC, convergent |
Detailed Analysis of Synthetic Strategies
The First Total Synthesis by Smith and Omura: A Linear Approach with Yamaguchi Macrolactonization
The first total synthesis of this compound, accomplished by the groups of Smith and Omura, established the absolute stereochemistry of the natural product.[2] This synthesis is a classic example of a linear approach where the carbon backbone is constructed in a stepwise manner, culminating in a macrolactonization reaction to form the 16-membered ring.
The Yamaguchi macrolactonization is a powerful method for the formation of large-ring lactones from their corresponding hydroxy acids (seco-acids).[3][4]
-
Activation of the Carboxylic Acid: The seco-acid of this compound is dissolved in an anhydrous, non-polar solvent such as toluene (B28343). To this solution, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) are added at 0 °C. This reaction forms a mixed anhydride, which is highly activated towards nucleophilic attack.
-
Intramolecular Cyclization: A solution of 4-(dimethylamino)pyridine (DMAP) in toluene is then added slowly to the reaction mixture under high dilution conditions. The high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization. The reaction is typically heated to reflux to promote the macrolactonization.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the salt byproducts are removed by filtration. The organic layer is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired macrolactone, this compound.
References
Macrosphelide A: A Comparative Analysis of Anticancer Efficacy
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Macrosphelide A, a 16-membered macrolide of fungal origin, has emerged as a compound of interest due to its demonstrated cytotoxic and pro-apoptotic activities across various cancer cell lines. This guide provides a comparative overview of the in vitro efficacy of this compound against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel (B517696)—supported by available experimental data.
Comparative Cytotoxicity Analysis
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and widely used chemotherapeutic agents against several cancer cell lines. It is crucial to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to inconsistencies in experimental conditions, such as incubation times.
| Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 96 | >12.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 96 | >12.5 | [1] | |
| HL-60 | Promyelocytic Leukemia | 96 | >12.5* | [1] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 72 | 0.19 - 1.68 | [2][3] |
| MCF-7 | Breast Adenocarcinoma | 72 | ~0.01 | ||
| HL-60 | Promyelocytic Leukemia | 72 | Data Not Available | ||
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 72 | ~7.0 (µg/ml) | |
| MCF-7 | Breast Adenocarcinoma | 48 | 2.5 (µg/ml) | ||
| HL-60 | Promyelocytic Leukemia | 72 | ~8.3 | ||
| Paclitaxel | HepG2 | Hepatocellular Carcinoma | 72 | Data Not Available | |
| MCF-7 | Breast Adenocarcinoma | 72 | ~0.0066 | ||
| HL-60 | Promyelocytic Leukemia | 24 | Data Not Available |
*Note: At a concentration of 12.5 µM, this compound resulted in 51.7%, 48.4%, and 54.6% cell viability in HepG2, MCF-7, and HL-60 cells, respectively, after 96 hours of incubation. A definitive IC50 value from a dose-response curve was not available in the reviewed literature. The IC50 values for doxorubicin, cisplatin, and paclitaxel are sourced from multiple studies with varying experimental protocols, which may affect direct comparability.
Experimental Protocols
The determination of cytotoxic activity, typically expressed as IC50 values, is a cornerstone of in vitro anticancer drug evaluation. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (this compound or other anticancer drugs)
-
Vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: A serial dilution of the test compound is prepared in complete culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle control at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT reagent diluted in serum-free medium is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and targeting cancer cell metabolism.
Apoptotic Signaling Pathway of this compound
This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and upregulation of Fas expression, leading to the activation of a cascade of caspases.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Targeting Cancer Metabolism
Recent studies have revealed that this compound can also disrupt the metabolic reprogramming often observed in cancer cells, a phenomenon known as the Warburg effect. It achieves this by directly inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle.
Caption: this compound's inhibition of key metabolic enzymes.
References
Unraveling the Molecular Mechanisms of Macrosphelide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macrosphelide A, a 16-membered macrolide, has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of cell-cell adhesion, recent studies have unveiled a multi-faceted mode of action, positioning it as a promising candidate for further investigation in oncology and inflammation research. This guide provides a comprehensive comparison of the confirmed modes of action of this compound, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this intriguing natural product.
Confirmed Modes of Action: A Three-Pronged Approach
Current research confirms that this compound exerts its biological effects through at least three distinct, yet potentially interconnected, mechanisms:
-
Inhibition of Cell-Cell Adhesion: The pioneering discovery surrounding this compound was its ability to disrupt the adhesion of cancer cells to the endothelial lining. This is primarily achieved by interfering with the interaction between sialyl Lewis X (sLe(x)), a carbohydrate antigen expressed on the surface of cancer cells, and E-selectin, an adhesion molecule on endothelial cells. This inhibition is crucial in preventing the metastatic spread of cancer.
-
Targeting Cancer Metabolism: A more recently elucidated mechanism involves the simultaneous inactivation of three key enzymes involved in cancer cell metabolism: Alpha-Enolase (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH). By disrupting these central metabolic pathways, this compound selectively targets the high metabolic demands of cancer cells, leading to their demise.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases, the key enzymes responsible for dismantling the cell.
Comparative Performance: this compound vs. Alternatives
To provide a clearer perspective on the efficacy of this compound, the following tables summarize its performance in key assays compared to other known inhibitors targeting similar pathways.
Table 1: Inhibition of Cell-Cell Adhesion
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | E-selectin/sLe(x) | HL-60 / HUVEC | Cell Adhesion Assay | 3.5 µM | [1] |
| Macrosphelide B | E-selectin/sLe(x) | HL-60 / HUVEC | Cell Adhesion Assay | 36 µM | [2] |
| GMI (a fungal protein) | E-selectin | E-selectin binding assay | 10 µg/mL | ||
| Uproleselan (GMI-1271) | E-selectin | E-selectin binding assay | 5-10 nM |
Table 2: Inhibition of Metabolic Enzymes
| Compound | Target Enzyme | Cell Line | Inhibition at 100 µM (Relative to Control) | IC50 | Reference |
| This compound | ENO1 | HepG2 | 0.72 | Not Reported | [3] |
| This compound | ALDOA | HepG2 | 0.78 | Not Reported | [3] |
| This compound | FH | HepG2 | 0.80 | Not Reported | [3] |
| SF2312 | ENO1 | ~10 nM | |||
| Enzastaurin | ALDOA | ~5 µM | |||
| Tempol | FH | Not Reported |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Assay | Apoptotic Cells (%) at 500 µM (72h) | Caspase-3/7 Activation (Fold Change) | Reference |
| This compound | HepG2 | Annexin V/7-AAD | ~14.1% (Late Apoptosis) | Not Reported | [3] |
| This compound | HL-60 | Annexin V/7-AAD | ~27.8% (Early Apoptosis) | Not Reported | [3] |
| Staurosporine | U-937 | Annexin V/PI | >80% at 1 µM (6h) | Significant increase | |
| Etoposide | U-937 | Annexin V/PI | >70% at 25 µM (24h) | Significant increase |
Visualizing the Mechanisms
To further clarify the intricate processes involved in this compound's mode of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Modes of action of this compound.
Caption: Key experimental workflows.
Detailed Experimental Protocols
For researchers wishing to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Cell-Cell Adhesion Assay
Objective: To quantify the inhibition of cancer cell adhesion to endothelial cells by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human promyelocytic leukemia cells (HL-60)
-
Lipopolysaccharide (LPS)
-
Calcein-AM fluorescent dye
-
This compound
-
Cell culture medium and supplements
-
96-well plates
Protocol:
-
HUVEC Seeding and Activation:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with LPS (1 µg/mL) for 4 hours to induce E-selectin expression.
-
-
HL-60 Cell Labeling:
-
Label HL-60 cells with Calcein-AM (5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Treatment and Co-culture:
-
Pre-incubate the activated HUVEC monolayer with varying concentrations of this compound for 1 hour.
-
Add the labeled HL-60 cells to the HUVEC monolayer and co-culture for 1 hour at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Enzyme Activity Assays (General Protocol)
Objective: To determine the inhibitory effect of this compound on the activity of ENO1, ALDOA, and FH.
Materials:
-
Purified recombinant human ENO1, ALDOA, or FH enzyme
-
Specific substrates for each enzyme (e.g., 2-phosphoglycerate for ENO1)
-
This compound
-
Assay buffer specific to each enzyme
-
96-well UV-transparent plates
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, the purified enzyme, and varying concentrations of this compound.
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Add the specific substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Measure the change in absorbance or fluorescence over time, which corresponds to the rate of product formation, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the percentage of inhibition caused by this compound.
-
If possible, determine the IC50 value by fitting the data to a dose-response curve.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HL-60)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence signals.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with varying concentrations of this compound for the desired time.
-
-
Assay Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity in treated cells compared to untreated controls.
-
References
- 1. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]
Macrosphelide A: A Comparative Benchmarking Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrosphelide A, a 16-membered macrolide initially isolated from the fungus Microsphaeropsis sp., has garnered significant interest within the scientific community due to its diverse biological activities.[1] This guide provides a comprehensive comparison of this compound against other well-established macrolides—erythromycin, tacrolimus, and rapamycin (B549165)—in terms of their antibacterial, immunosuppressive, and anticancer properties. The information presented herein is supported by available experimental data to aid researchers in evaluating its potential for further investigation and drug development.
Executive Summary
This compound exhibits a distinct profile compared to other macrolides. While its antibacterial activity appears less potent than the classic antibiotic erythromycin, it demonstrates significant anti-adhesion and cytotoxic effects against various cancer cell lines. Its immunosuppressive properties, however, remain largely unexplored, presenting an opportunity for future research. This guide offers a side-by-side data comparison, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways to provide a foundational resource for researchers.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for this compound and the selected comparator macrolides. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.
Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | ≤500 | [2] |
| Erythromycin | Streptococcus pneumoniae | 0.06 - 0.125 | [3] |
| Staphylococcus aureus (MSSA) | Potent activity reported | [3] |
Immunosuppressive Activity
| Compound | Assay | IC50 | Reference |
| This compound | T-cell Proliferation / Cytokine Release | Data not available | |
| Tacrolimus | T-cell Proliferation | Data available, but specific IC50 values vary depending on the study and conditions. |
Note: The immunosuppressive effects of this compound have not been extensively studied. Further research into its impact on T-cell proliferation and cytokine production is warranted to understand its potential in this area.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Murine melanoma B16-F10 | 1.8 | |
| Human colon cancer DLD-1 | 2.9 | ||
| Human lung cancer A549 | 3.5 | ||
| Human breast cancer MCF-7 | 4.2 | ||
| Rapamycin | Human lung cancer A549 | ~0.1 (time-dependent) | [4] |
| Human oral cancer Ca9-22 | 10 |
Note: this compound demonstrates cytotoxic activity against several cancer cell lines. While direct comparisons with rapamycin are challenging due to differing experimental setups, the available data suggests rapamycin is generally more potent in the cell lines tested.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Adhesion Assay
This protocol is used to determine the inhibitory effect of a compound on the adhesion of cells to a substrate.
Materials:
-
96-well tissue culture plates
-
Coating solution (e.g., fibronectin, 10 µg/mL in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension (e.g., HL-60 cells)
-
Test compound (this compound)
-
Control vehicle (e.g., DMSO)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired substrate and incubate for 1 hour at 37°C.
-
Wash the wells with PBS and block with blocking buffer for 30 minutes at 37°C.
-
Label the cell suspension with Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the vehicle control to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Test compound (e.g., this compound)
-
Control vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Western Blot Analysis for NF-κB Signaling Pathway
This protocol is used to detect changes in the expression or phosphorylation status of proteins involved in the NF-κB signaling pathway.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the target proteins.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. macrolide antibacterial agents: Topics by Science.gov [science.gov]
- 3. [Comparison of antimicrobial and bactericidal activities and postantibiotic effects of macrolides antibiotics against clinical isolates, and examination of shape alteration by scanning electron microscope] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Macrosphelide A: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Macrosphelide A must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a compound with potential cytotoxic properties, all materials contaminated with this compound are to be treated as hazardous waste. This guide provides essential, step-by-step instructions for its proper disposal.
Core Disposal Protocol
The fundamental principle for managing this compound waste is segregation and specialized disposal. Never dispose of this compound or its contaminated materials in general laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
Proper segregation is the initial and most critical step in the safe disposal of this compound.
-
Designated Waste Containers : All waste contaminated with this compound, including unused compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be collected in clearly labeled, leak-proof containers. These containers should be specifically designated for "cytotoxic" or "chemotherapeutic" waste and are often color-coded, typically yellow or purple, in accordance with institutional and local regulations.[1][2][3]
-
Sharps : Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[2]
Step 2: Handling Different Forms of Waste
The specific form of the this compound waste dictates the precise handling and disposal method.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Collect in the original vial or a compatible, sealed container. This is considered "bulk" chemotherapy waste and must be placed in a designated, rigid, and leak-proof cytotoxic waste container.[3] |
| Contaminated Labware (e.g., vials, pipettes, flasks) | All labware that has come into direct contact with this compound should be collected in the designated cytotoxic waste container. Do not attempt to clean and reuse unless a validated decontamination procedure is in place. |
| Contaminated PPE (e.g., gloves, gowns) | Place all used PPE in a yellow or purple bag designated for cytotoxic waste. This is considered "trace" chemotherapy waste.[2][3] |
| Liquid Waste (e.g., solutions, cell culture media) | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container designated for cytotoxic chemical waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office. |
| Spill Cleanup Materials | Any materials used to clean a spill of this compound (e.g., absorbent pads, wipes) must be disposed of as cytotoxic waste in the designated containers.[3] |
Step 3: Final Disposal
-
Incineration : The universally recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[1][3] This process ensures the complete destruction of the hazardous compound.
-
Licensed Waste Carrier : Your institution must use a licensed hazardous waste carrier for the transportation and disposal of cytotoxic waste. Ensure that all containers are securely sealed and properly labeled before collection.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including double gloves, a lab coat or gown, and eye protection, when handling this compound and its associated waste.
-
Training : Ensure all personnel handling this compound are trained in the proper handling and disposal of cytotoxic compounds.[1]
-
Institutional Guidelines : Always follow your institution's specific policies and procedures for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.
References
Navigating the Safe Handling of Macrosphelide A: A Procedural Guide
Personal Protective Equipment (PPE): A Multi-Laden Approach
Given the absence of specific toxicity data, a cautious approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling Macrosphelide A in solid form or in solution.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 | To prevent skin contact. |
| Body | Laboratory coat | --- | To protect skin and clothing from contamination. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect eyes from splashes. |
| Respiratory | Chemical fume hood | --- | To prevent inhalation of powders or aerosols. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures minimal exposure and maintains a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled and accessible only to authorized personnel.
Handling and Preparation:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers for handling the solid compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Disposal Plan: Managing and Mitigating Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known.
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocols and Visual Guides
To further aid in the safe handling and application of this compound, the following diagrams illustrate a general experimental workflow and its known biological activity.
Caption: General experimental workflow for handling this compound.
This compound has been identified as an inhibitor of cell-cell adhesion. Specifically, it has been shown to inhibit the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC).[1] This activity is crucial for its potential as an anti-inflammatory or anti-metastatic agent.
Caption: Inhibition of HL-60 and HUVEC cell adhesion by this compound.
While one study indicated that this compound exhibited no acute toxicity in mice at a dose of 200 mg/kg, this information is not a substitute for a comprehensive toxicological assessment.[2] Therefore, treating this compound with the care afforded to a compound of unknown toxicity is the most prudent course of action. Researchers should always consult their institution's environmental health and safety department for guidance on handling and disposing of novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
